2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Description
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Properties
IUPAC Name |
2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFS/c1-12-2-5-15(19)10-14(12)11-17-8-9-18(21-17)13-3-6-16(20)7-4-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRIERSBZHUCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677368 | |
| Record name | 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030825-20-7 | |
| Record name | 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030825207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(5-BROMO-2-METHYLBENZYL)-5-(4-FLUOROPHENYL)THIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76HXE3GL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. This compound is a key intermediate in the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][2] This document details experimental protocols for its synthesis, presents its known physicochemical data in a structured format, and illustrates the relevant biological signaling pathway.
Physicochemical Properties
This compound is a white to light yellow crystalline powder. Its chemical structure and key identifying information are presented below.
| Property | Value | Reference |
| IUPAC Name | 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | [3] |
| CAS Number | 1030825-20-7 | [4] |
| Molecular Formula | C₁₈H₁₄BrFS | [4] |
| Molecular Weight | 361.27 g/mol | [4] |
| Melting Point | 103 °C | [5] |
| Boiling Point (Predicted) | 438.3±40.0 °C | [5] |
| Density (Predicted) | 1.388 g/cm³ | [5] |
| Solubility | Soluble in DMSO (slightly, heated), Hexanes (slightly, heated) | [5] |
| Purity | Typically >98.0% (GC) | |
| Appearance | White to Light yellow powder to crystal | |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | [4] |
Computed Physicochemical Data:
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 0 Ų | [4] |
| LogP | 6.21592 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 3 | [4] |
Experimental Protocols: Synthesis
The synthesis of this compound is a multi-step process that typically involves the formation of a thiophene ring substituted with a fluorophenyl group, followed by a Friedel-Crafts acylation and subsequent reduction.[6]
Logical Workflow for Synthesis
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of 2-(4-fluorophenyl)thiophene
This step involves a coupling reaction between 2-bromothiophene and p-bromofluorobenzene.[6] A common method is a Kumada coupling reaction.
-
Materials:
-
2-bromothiophene
-
p-bromofluorobenzene
-
Magnesium turnings
-
A suitable catalyst such as NiCl₂(dppe)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
A Grignard reagent is first prepared from p-bromofluorobenzene and magnesium turnings in anhydrous THF.
-
In a separate reaction vessel, 2-bromothiophene and the catalyst are dissolved in anhydrous THF.
-
The prepared Grignard reagent is then added dropwise to the solution of 2-bromothiophene and catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is typically stirred at room temperature or gentle reflux for several hours until the reaction is complete, as monitored by techniques like TLC or GC.
-
Upon completion, the reaction is quenched with a dilute acid solution (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude 2-(4-fluorophenyl)thiophene, which can be purified by crystallization or chromatography.
-
Step 2: Friedel-Crafts Acylation to form (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
This step involves the acylation of 2-(4-fluorophenyl)thiophene with 2-methyl-5-bromobenzoyl chloride.[6]
-
Materials:
-
2-(4-fluorophenyl)thiophene
-
2-methyl-5-bromobenzoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A Lewis acid catalyst such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄)
-
An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE)
-
-
Procedure:
-
2-methyl-5-bromobenzoyl chloride is prepared by reacting 2-methyl-5-bromobenzoic acid with thionyl chloride or oxalyl chloride.
-
In a reaction vessel, 2-(4-fluorophenyl)thiophene and the Lewis acid catalyst are dissolved in the inert solvent and cooled in an ice bath.
-
The freshly prepared 2-methyl-5-bromobenzoyl chloride is added dropwise to the cooled mixture.
-
The reaction is stirred at a low temperature and then allowed to warm to room temperature, with progress monitored by TLC or HPLC.
-
Once the reaction is complete, it is carefully quenched by pouring it onto a mixture of ice and hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.
-
The resulting crude ketone, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, can be purified by recrystallization.
-
Step 3: Reduction to this compound
The final step is the reduction of the ketone to the desired methylene-bridged compound.[6]
-
Materials:
-
(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
-
A reducing agent system such as triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a combination of sodium borohydride (NaBH₄) and titanium tetrachloride (TiCl₄).[7]
-
An appropriate solvent like dichloromethane or 1,2-dimethoxyethane (DME).[7]
-
-
Procedure:
-
The ketone is dissolved in the chosen solvent in a reaction flask under an inert atmosphere.
-
The reducing agent system is added to the solution. The addition may need to be done at a controlled temperature.
-
The reaction mixture is stirred at a suitable temperature (e.g., 50 °C) for a period of time until the reduction is complete.[7]
-
The reaction is then quenched, for example, by the addition of water.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final product, this compound, is purified by column chromatography or recrystallization to yield a white to off-white solid.
-
Biological Relevance and Signaling Pathway
This compound is a crucial intermediate in the synthesis of Canagliflozin, a medication for the treatment of type 2 diabetes.[1][2] Canagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys.[8]
SGLT2 is a protein located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream.[9] In individuals with type 2 diabetes, the expression and activity of SGLT2 can be upregulated, contributing to hyperglycemia.[10]
Canagliflozin selectively and reversibly inhibits SGLT2, which reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose.[10] This leads to an increase in urinary glucose excretion, thereby lowering blood glucose levels.[8][9]
SGLT2 Inhibition Signaling Pathway
Caption: Mechanism of action of Canagliflozin via SGLT2 inhibition.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a variety of analytical techniques. While specific spectral data is proprietary to manufacturers, the following methods are standard for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms, respectively.
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound by separating it from any impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
This guide provides a foundational understanding of this compound for professionals in the field of drug development and chemical research. For further detailed analytical data, direct inquiry with chemical suppliers is recommended.
References
- 1. This compound | 1030825-20-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chembk.com [chembk.com]
- 6. CN104892566A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uspharmacist.com [uspharmacist.com]
- 9. What is the mechanism of Canagliflozin? [synapse.patsnap.com]
- 10. Mechanism of Action [jnjmedicalconnect.com]
Spectroscopic Profile of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1] The precise structural confirmation and purity assessment of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, presenting key data and experimental protocols for its characterization.
Molecular Structure and Properties
-
IUPAC Name: 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene[2]
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. The data is based on published information for structurally related compounds and general principles of spectroscopic analysis for thiophene derivatives.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | m | 2H | Ar-H (Fluorophenyl) |
| ~7.38 | d | 1H | Ar-H (Bromobenzyl) |
| ~7.20 | dd | 1H | Ar-H (Bromobenzyl) |
| ~7.05 | m | 3H | Ar-H (Fluorophenyl, Thiophene) |
| ~6.85 | d | 1H | Ar-H (Thiophene) |
| ~4.15 | s | 2H | -CH ₂- |
| ~2.30 | s | 3H | -CH ₃ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~162 (d, ¹JCF = ~245 Hz) | C -F (Fluorophenyl) |
| ~145-120 | Aromatic C (Thiophene, Phenyl rings) |
| ~118 | C -Br (Bromobenzyl) |
| ~115 (d, ²JCF = ~21 Hz) | C H (Fluorophenyl, ortho to F) |
| ~35 | -C H₂- |
| ~19 | -C H₃ |
Infrared (IR) Spectroscopy
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2920, ~2850 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |
| ~1590, ~1480 | Strong | Aromatic C=C Bending |
| ~1220 | Strong | C-F Stretch |
| ~830 | Strong | C-H Out-of-plane Bending |
| ~700-600 | Medium | C-S Stretch |
| ~550 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometric Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 362 | ~98 | [M+2]⁺• (with ⁸¹Br isotope) |
| 360 | 100 | [M]⁺• (with ⁷⁹Br isotope) |
| 281 | High | [M - Br]⁺ |
| Various | Variable | Fragmentation products (e.g., loss of CH₃, C₇H₆Br) |
The mass spectrum is expected to show a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, which is indicative of the presence of a single bromine atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Visible Spectroscopic Data (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Assignment |
| ~280-320 | High | π → π* transitions |
Substituted thiophenes typically exhibit strong absorption bands in this region due to the conjugated π-electron system.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Sample Preparation
A sample of this compound with a purity of >98% is used for all spectroscopic measurements.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance 500 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR:
-
Approximately 5-10 mg of the sample is dissolved in 0.6 mL of CDCl₃.
-
The spectrum is acquired with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 3.0 s. 16 scans are co-added.
-
-
¹³C NMR:
-
Approximately 20-30 mg of the sample is dissolved in 0.6 mL of CDCl₃.
-
The spectrum is acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. 1024 scans are co-added.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.
-
Method: A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans are averaged.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., a magnetic sector or time-of-flight instrument) with an electron ionization (EI) source.
-
Method: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The electron energy is set to 70 eV. The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of 50-500.
UV-Vis Spectroscopy
-
Instrumentation: A Shimadzu UV-1800 spectrophotometer or equivalent.
-
Solvent: Spectroscopic grade ethanol.
-
Method: A stock solution of the sample is prepared and diluted to a concentration of approximately 1 x 10⁻⁵ M. The UV-Vis spectrum is recorded from 200 to 400 nm in a 1 cm quartz cuvette, using ethanol as the blank.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
The spectroscopic techniques of NMR, IR, Mass Spectrometry, and UV-Vis provide a comprehensive characterization of this compound. The data presented in this guide serve as a valuable reference for researchers and professionals involved in the synthesis and quality control of this important pharmaceutical intermediate. Adherence to the detailed experimental protocols will ensure accurate and reproducible results, contributing to the overall quality of the final drug product.
References
Spectroscopic Analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of pharmaceuticals such as Canagliflozin.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
1H NMR Spectroscopic Data
The proton NMR (1H NMR) spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The following table summarizes the key 1H NMR data for a closely related analogue, 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, which serves as a reliable proxy for the title compound. The data was recorded on a 500 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d6).[3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.87 | d | 1.9 | 1H | Ar-H |
| 7.65-7.56 | m | 2H | Ar-H | |
| 7.50 | dd | 7.9, 2.0 | 1H | Ar-H |
| 7.23 | d | 3.7 | 1H | Thiophene-H |
| 7.20-7.13 | m | 2H | Ar-H | |
| 6.95-6.90 | m | 1H | Thiophene-H | |
| 6.77 | dd | 3.7, 0.8 | 1H | Thiophene-H |
| 6.29 | s | 1H | ||
| 5.97 | s | 1H | ||
| 2.17 | s | 3H | -CH3 |
Note: The data presented is for the iodo-analogue and may differ slightly for the bromo-compound.
13C NMR Spectroscopic Data
The carbon-13 NMR (13C NMR) spectrum reveals the carbon framework of the molecule. The following data for the iodo-analogue was acquired at 126 MHz in DMSO-d6.[3]
| Chemical Shift (δ) ppm | Assignment |
| 161.74 (d, 1JC-F = 244.44 Hz) | C-F |
| 148.14 | Ar-C |
| 145.25 | Ar-C |
| 141.63 | Ar-C |
| 135.99 | Ar-C |
| 134.65 | Ar-C |
| 134.51 | Ar-C |
| 132.76 | Ar-C |
| 130.59 (d, 4JC-F = 3.2 Hz) | Ar-C |
| 127.34 (d, 3JC-F = 8.1 Hz) | Ar-C |
| 126.07 | Ar-C |
| 123.27 (d, 5JC-F = 0.8 Hz) | Ar-C |
| 116.12 (d, 2JC-F = 21.42 Hz) | Ar-C |
| 91.63 | Ar-C |
| 67.25 | |
| 18.60 | -CH3 |
Note: The data presented is for the iodo-analogue and may differ slightly for the bromo-compound.
Experimental Protocol
The following is a typical experimental protocol for the acquisition of NMR data for compounds of this class.
Instrumentation: NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.[4]
Sample Preparation: A sample of the compound (typically 5-10 mg) was dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.
1H NMR Acquisition: The 1H NMR spectra were acquired at a proton frequency of 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent peak. Data was processed with standard Fourier transformation and baseline correction.
13C NMR Acquisition: The 13C NMR spectra were acquired at a carbon frequency of 126 MHz with proton decoupling. Chemical shifts are reported in ppm relative to TMS or the solvent peak.
Molecular Structure and Connectivity
The following diagram illustrates the chemical structure of this compound.
Caption: Molecular structure of this compound.
References
Mass Spectrometry Fragmentation Analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of canagliflozin.[1] Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex reaction mixtures and for quality control during drug development. This document outlines the most probable fragmentation pathways, supported by established principles of mass spectrometry, and provides a standardized experimental protocol for its analysis.
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of this compound is expected to be characterized by several key fragmentation events, driven by the molecule's distinct structural motifs: the brominated methylbenzyl group, the fluorophenyl group, and the central thiophene ring. The presence of a bromine atom will result in characteristic isotopic peaks (M and M+2) for all bromine-containing fragments in a roughly 1:1 ratio.[2][3]
The molecular ion ([M]•+) is predicted to be prominent due to the aromatic nature of the compound. The primary fragmentation pathways are anticipated to involve cleavage of the benzylic C-C bond, loss of the bromine atom, and fragmentation of the thiophene ring.
A patent for the synthesis of this compound reports an ESI-MS value of m/z 362.0 for the [M+H]⁺ ion, which is consistent with the predicted molecular weight.[1]
Major Predicted Fragmentation Pathways
The most significant fragmentation pathways under electron ionization are proposed as follows:
-
Benzylic Cleavage: The most favorable fragmentation is expected to be the cleavage of the bond between the methylene bridge and the thiophene ring (α-cleavage to the thiophene ring). This will lead to the formation of a stable, resonance-stabilized 5-bromo-2-methylbenzyl cation. This cation can further rearrange to a more stable tropylium-like ion, a common fragmentation pattern for benzyl-containing compounds.[4][5]
-
Loss of Bromine: Cleavage of the C-Br bond is another highly probable event, leading to the loss of a bromine radical (•Br).[2] This can occur from the molecular ion or from other fragment ions.
-
Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although this may be less favorable than benzylic cleavage.[6][7]
-
Loss of Fluorine/HF: While less common than the loss of bromine, the elimination of a fluorine radical (M-19) or hydrogen fluoride (M-20) from the fluorophenyl-containing fragments is a possibility.[3]
Data Presentation: Predicted Fragment Ions
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism. The m/z values for bromine-containing fragments are given for the ⁷⁹Br isotope. The corresponding ⁸¹Br isotope will be observed at m/z + 2.
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 360/362 | [C₁₈H₁₄BrFS]⁺• | Molecular Ion ([M]⁺•) |
| 281 | [C₁₈H₁₄FS]⁺ | Loss of •Br from the molecular ion |
| 185/187 | [C₈H₈Br]⁺ | Benzylic cleavage to form the 5-bromo-2-methylbenzyl cation |
| 175 | [C₁₀H₆FS]⁺ | Fragment containing the 5-(4-fluorophenyl)thiophene moiety |
| 106 | [C₈H₈]⁺ | Loss of •Br from the 5-bromo-2-methylbenzyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product for benzyl groups[4] |
Visualization of Fragmentation Pathways
The logical flow of the predicted fragmentation of this compound is illustrated below.
Caption: Predicted EI-MS fragmentation pathway for the target molecule.
Experimental Protocols
The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). This protocol is based on standard procedures for the analysis of similar aromatic compounds.[2]
Sample Preparation
-
Dissolve approximately 1 mg of the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280°C
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: 10 minutes at 300°C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: Scan from m/z 40 to 500.
Data Analysis Workflow
-
Identify the chromatographic peak corresponding to the analyte based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, noting the molecular ion peaks (M and M+2) and the m/z values of the major fragment ions.
-
Compare the experimental spectrum with the predicted fragmentation patterns outlined in this guide to confirm the identity of the compound.
The logical workflow for this analytical process is depicted below.
Caption: General workflow for GC-MS analysis and data interpretation.
References
An In-depth Technical Guide on the Core Crystal Structure of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key computed and experimental properties of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is presented below.
| Property | Value | Source |
| Molecular Formula | C18H14BrFS | PubChem[3] |
| Molecular Weight | 361.27 g/mol | BLDpharm |
| IUPAC Name | 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | PubChem[3] |
| CAS Number | 1030825-20-7 | ChemicalBook[1] |
| Appearance | White to Light yellow powder to crystal | TCI Chemicals[4] |
| Purity | >98.0% (GC) | TCI Chemicals[4] |
| Melting Point | 101.0 to 105.0 °C | TCI Chemicals[4] |
| SMILES | CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F | PubChem[3] |
| Storage | Keep in dark place, sealed in dry, room temperature | BLDpharm |
Experimental Protocols for Crystal Structure Determination
The definitive method for elucidating the three-dimensional atomic arrangement of a small molecule like this compound is single-crystal X-ray diffraction. The typical experimental workflow is detailed below.
Crystallization
The initial and often most challenging step is to grow high-quality single crystals of the compound. For a small organic molecule, this is typically achieved through slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures would be screened to find conditions that yield crystals of suitable size (typically >0.1 mm in all dimensions) and quality, free from significant defects like twinning or cracks.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed within an intense beam of monochromatic X-rays. Modern crystallography facilities often use dual-source diffractometers, commonly with Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å) X-ray sources. The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, leading to a higher quality diffraction pattern. The crystal is then rotated, and a series of diffraction images are collected by a detector.
Structure Solution and Refinement
The collected diffraction data (intensities and positions of the diffracted spots) are processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved to generate an initial electron density map. For small molecules, direct methods are typically successful in providing an initial structural model. This model is then refined against the experimental data using least-squares methods, where the atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.
Data Presentation
The following tables illustrate the type of quantitative data that would be obtained from a successful crystal structure determination. As the specific crystal structure of this compound is not publicly available, these tables are presented as a template.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C18H14BrFS |
| Formula weight | 361.27 |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | a = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? ° |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| Absorption coefficient | Data not available |
| F(000) | Data not available |
| Crystal size | Data not available |
| Theta range for data collection | Data not available |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to theta | Data not available |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F^2 | Data not available |
| Final R indices [I>2sigma(I)] | Data not available |
| R indices (all data) | Data not available |
| Absolute structure parameter | Data not available |
| Largest diff. peak and hole | Data not available |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| Br | C(5') | Data not available |
| S | C(2) | Data not available |
| S | C(5) | Data not available |
| F | C(4'') | Data not available |
| C(2) | C(6) | Data not available |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C(2) | S | C(5) | Data not available |
| C(5') | C(2') | C(6) | Data not available |
| C(3) | C(2) | C(6) | Data not available |
Mandatory Visualization
Caption: General workflow for small molecule X-ray crystallography.
Caption: SGLT2 inhibition pathway by Canagliflozin.
Conclusion
This compound stands as a cornerstone intermediate for the synthesis of Canagliflozin. While its definitive crystal structure is not publicly cataloged, the methodologies for its elucidation are robust and standardized within the scientific community. Understanding the precise three-dimensional arrangement of this molecule through single-crystal X-ray diffraction would provide invaluable insights for solid-state chemistry, formulation development, and the overall optimization of the manufacturing process for this vital antidiabetic medication. The provided experimental framework and visualizations offer a comprehensive guide for researchers and professionals in the field of drug development.
References
- 1. This compound | 1030825-20-7 [chemicalbook.com]
- 2. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Crystal structure of canagliflozin hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel thiophene derivative, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of the SGLT2 inhibitor Canagliflozin.[1][2][3] The document outlines detailed experimental protocols for assessing kinetic solubility and stability under forced degradation conditions, as mandated by international guidelines. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental workflows and potential metabolic pathways visualized using Graphviz diagrams to aid in the understanding of the compound's behavior in both in vitro and in vivo systems.
Introduction
This compound is a heterocyclic compound featuring a thiophene core, a structural motif present in numerous pharmacologically active molecules.[4][5] Thiophene and its derivatives are known for their diverse biological activities, but also for potential metabolic liabilities, as the thiophene ring can be metabolized into reactive intermediates.[6][7] Understanding the physicochemical properties, particularly solubility and stability, is paramount for the successful development of any drug candidate. Poor solubility can lead to unreliable results in biological assays and poor bioavailability, while instability can compromise the safety and efficacy of the final drug product.[8][9]
This guide presents a hypothetical but representative analysis of the solubility and stability of this compound, based on established methodologies for similar pharmaceutical compounds.
Solubility Assessment
The aqueous solubility of a compound is a critical determinant of its absorption and distribution in vivo. Kinetic solubility is often assessed in early drug discovery to identify potential liabilities.[9][10]
The kinetic solubility of this compound was assessed in various media to simulate different physiological conditions. The results are summarized in the table below.
| Parameter | pH 4.5 Buffer (µg/mL) | pH 6.8 Buffer (µg/mL) | pH 7.4 Buffer (µg/mL) |
| Mean Solubility | 1.5 | 1.2 | 1.1 |
| Standard Deviation | 0.3 | 0.2 | 0.2 |
| Number of Replicates | 3 | 3 | 3 |
Caption: Hypothetical kinetic solubility of this compound in different buffer systems.
This protocol outlines the shake-flask method coupled with UV-Vis spectroscopy for the determination of kinetic solubility.[8][11]
-
Preparation of Stock Solution: A 10 mM stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).[11][12]
-
Sample Preparation: 10 µL of the DMSO stock solution is added to 990 µL of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a microcentrifuge tube.[11]
-
Incubation: The samples are sealed and agitated in a thermomixer at 25°C for 2 hours to allow the system to reach equilibrium.[8]
-
Separation of Undissolved Compound: The samples are centrifuged at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved precipitate.
-
Quantification: A known volume of the supernatant is carefully removed and its absorbance is measured using a UV-Vis spectrophotometer at the compound's λmax. The concentration is determined by comparing the absorbance to a standard curve prepared in the same buffer system with a known concentration of the compound.
Caption: Workflow for the kinetic solubility assay.
Stability Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and in the development of stability-indicating analytical methods.[13][14][15]
The stability of this compound was evaluated under various stress conditions as per ICH guidelines.[13][16] The percentage of degradation is summarized below.
| Stress Condition | Time | % Degradation | Number of Degradants |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 h | 12.5% | 2 |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 8 h | 18.2% | 3 |
| Oxidative (3% H₂O₂, RT) | 24 h | 8.5% | 2 |
| Thermal (80°C) | 48 h | < 2% | 0 |
| Photolytic (ICH Q1B) | 24 h | 5.1% | 1 |
Caption: Hypothetical forced degradation data for this compound.
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.[13]
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. The solution is incubated at 60°C. Samples are withdrawn at predetermined time points, neutralized with an equivalent amount of NaOH, and diluted for analysis.
-
Base Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M NaOH. The solution is incubated at 60°C. Samples are withdrawn and neutralized with an equivalent amount of HCl before analysis.[13]
-
Oxidative Degradation: The stock solution is mixed with an equal volume of 6% H₂O₂ and stored at room temperature, protected from light.
-
Thermal Degradation: The solid compound is stored in a hot air oven at 80°C. Samples are withdrawn, dissolved in the mobile phase, and analyzed.
-
Photolytic Degradation: The solid compound is exposed to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample is kept in the dark.
-
Analysis: All samples are analyzed using a stability-indicating RP-HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Caption: Workflow for forced degradation studies.
Potential Metabolic Pathways
The thiophene ring is a known structural alert, as it can undergo metabolic activation by cytochrome P450 (CYP450) enzymes to form reactive metabolites, such as thiophene S-oxides and thiophene epoxides.[6][7][17][18] These electrophilic intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.
The diagram below illustrates the two primary proposed pathways for the metabolic activation of the thiophene moiety.
Caption: Potential metabolic activation pathways of the thiophene ring.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The presented hypothetical data indicates that the compound has low aqueous solubility and is susceptible to degradation under hydrolytic (especially basic) and oxidative conditions. The provided experimental protocols offer a robust framework for the empirical determination of these critical physicochemical parameters. Furthermore, the potential for metabolic activation of the thiophene ring highlights the importance of further toxicological and metabolic studies in the drug development process. The information and methodologies contained herein are intended to guide researchers in the comprehensive characterization of this and similar thiophene-containing drug candidates.
References
- 1. This compound CAS#: 1030825-20-7 [amp.chemicalbook.com]
- 2. CN104892566A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound | 1030825-20-7 [chemicalbook.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enamine.net [enamine.net]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Substituted Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a focal point for the design and synthesis of novel therapeutic agents.[2] Substituted thiophene derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] This technical guide provides an in-depth overview of these activities, presenting quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action to support researchers, scientists, and drug development professionals in their quest for new and effective therapies.
Anticancer Activity of Substituted Thiophene Derivatives
Thiophene-based compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[6][7]
Quantitative Anticancer Activity Data
The anticancer efficacy of substituted thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative thiophene derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| TP 5 | 2,3-fused thiophene | HepG2 (Hepatocellular Carcinoma) | < 30 µg/mL | Paclitaxel | 35.92 µg/mL |
| SMMC-7721 (Hepatocellular Carcinoma) | < 30 µg/mL | Paclitaxel | 35.33 µg/mL | ||
| Compound 2b | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 5.46 | Doxorubicin | Not Specified |
| Compound 2e | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 12.58 | Doxorubicin | Not Specified |
| Compound 5b | Thiophenyl Hydrazone | HT29 (Colon Carcinoma) | 2.61 ± 0.34 | - | - |
| Compound 480 | 2,3-fused thiophene | HeLa (Cervical Cancer) | 12.61 µg/mL | Paclitaxel | Not Specified |
| HepG2 (Hepatocellular Carcinoma) | 33.42 µg/mL | Paclitaxel | Not Specified | ||
| BU17 | Tetrahydrobenzo[b]thiophene | A549 (Non-small cell lung cancer) | 9 | - | - |
Experimental Protocols for Anticancer Activity Evaluation
1. MTT Cell Viability Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
2. Tubulin Polymerization Assay (Fluorescence-based):
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.[8][9][10]
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice. Prepare a reaction mixture containing tubulin, GTP, a fluorescent reporter (e.g., DAPI), and the test compound at various concentrations in a 96-well plate.[11][12]
-
Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.[11]
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the reporter dye (e.g., 360 nm excitation and 420 nm emission for DAPI).[13]
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[13]
3. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
-
Cell Treatment: Treat cancer cells with the thiophene derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate in the dark at room temperature.[16][17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).[14]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the apoptotic effect of the compound.
Mechanism of Anticancer Action and Signaling Pathways
Substituted thiophene derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways and cellular processes.
1. Inhibition of Tubulin Polymerization:
Several thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[18][19] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[18]
Caption: Inhibition of Tubulin Polymerization by Thiophene Derivatives.
2. Inhibition of Kinase Signaling Pathways:
Many thiophene analogs target cancer-specific protein kinases, thereby inhibiting signaling pathways involved in cell growth and proliferation.[6][7] A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis.[20]
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
Antimicrobial Activity of Substituted Thiophene Derivatives
The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the development of new antimicrobial agents. Thiophene derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[21]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of thiophene derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values of selected thiophene derivatives against various microbial strains.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |
| Thiophene 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | - | - |
| Colistin-Resistant E. coli | 8 (MIC50) | - | - | |
| Thiophene 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | - | - |
| Colistin-Resistant E. coli | 32 (MIC50) | - | - | |
| Thiophene 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | - | - |
| Colistin-Resistant E. coli | 32 (MIC50) | - | - | |
| Compound 17 | Clostridium difficile | 2-4 | - | - |
| 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | - | - |
| 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 | - | - |
Experimental Protocols for Antimicrobial Activity Evaluation
1. Broth Microdilution Method for MIC Determination:
This is a standardized method for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the thiophene derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
2. Time-Kill Kinetic Assay:
This assay determines the rate at which an antimicrobial agent kills a microbial population over time.[7][22]
-
Experimental Setup: Prepare tubes containing a standardized bacterial inoculum in broth with the thiophene derivative at different multiples of its MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the compound.[22]
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU)/mL.
-
Data Analysis: Plot the log10 CFU/mL against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[23]
Mechanism of Antimicrobial Action
The antimicrobial activity of thiophene derivatives is often attributed to their ability to disrupt the bacterial cell membrane.[2][24][25]
Bacterial Membrane Disruption:
Many antimicrobial thiophenes are cationic and amphipathic, allowing them to preferentially interact with the negatively charged components of bacterial cell membranes.[3] This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[26]
Caption: Mechanism of Bacterial Membrane Disruption.
Anti-inflammatory Activity of Substituted Thiophene Derivatives
Thiophene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][6]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potential of thiophene derivatives can be assessed both in vitro, by measuring the inhibition of inflammatory enzymes (IC50 values), and in vivo, through models such as the carrageenan-induced paw edema assay.
| Compound ID | Assay | Target | IC50 (µM) / % Inhibition | Reference Compound | Reference IC50 (µM) |
| Compound 5b | In vitro | COX-2 | 5.45 | Celecoxib | 0.35 |
| In vitro | 5-LOX | 4.33 | NDGA | 2.46 | |
| Compound 21 | In vitro | COX-2 | 0.67 | Celecoxib | 1.14 |
| In vitro | LOX | 2.33 | Sodium meclofenamate | 5.64 | |
| Compounds 29a-d | In vitro | COX-2 | 0.31-1.40 | Celecoxib | - |
Experimental Protocols for Anti-inflammatory Activity Evaluation
1. In Vitro COX-1 and COX-2 Inhibition Assay:
This assay determines the inhibitory activity and selectivity of compounds against COX isoforms.[1]
-
Enzyme Preparation: Use purified ovine or human COX-1 and recombinant human COX-2.
-
Incubation: Pre-incubate the enzyme with various concentrations of the thiophene derivative.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Prostaglandin Quantification: After a specific incubation time, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using methods like ELISA or HPLC.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values. The selectivity index (COX-1 IC50 / COX-2 IC50) indicates the compound's preference for COX-2.
2. In Vivo Carrageenan-Induced Paw Edema Model:
This is a classic animal model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Dosing: Administer the thiophene derivative or a vehicle control to rodents (rats or mice) orally or intraperitoneally.
-
Induction of Inflammation: After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized edema.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Mechanism of Anti-inflammatory Action
The primary anti-inflammatory mechanism of many thiophene derivatives is the inhibition of COX and LOX enzymes, which are critical for the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[6]
Inhibition of COX and LOX Pathways:
By blocking the activity of COX-2 and 5-LOX, thiophene derivatives can reduce the production of prostaglandins and leukotrienes, thereby mitigating the inflammatory response.
Caption: Dual Inhibition of COX-2 and 5-LOX by Thiophene Derivatives.
Substituted thiophene derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their amenability to chemical modification, makes them attractive candidates for further drug discovery and development efforts. This technical guide has provided a comprehensive overview of their potential, offering valuable quantitative data, detailed experimental protocols, and insights into their mechanisms of action. By leveraging this information, researchers can accelerate the design and synthesis of novel thiophene-based therapeutics to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. gosset.ai [gosset.ai]
- 3. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. kthmcollege.ac.in [kthmcollege.ac.in]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maxanim.com [maxanim.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V/PI staining assay [bio-protocol.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. emerypharma.com [emerypharma.com]
- 24. gosset.ai [gosset.ai]
- 25. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Characterization and Data of CAS Number 1030825-20-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with CAS number 1030825-20-7, identified as 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. This compound is a key intermediate in the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][2] This document outlines its chemical and physical properties, provides detailed synthesis protocols, and discusses its role in the broader context of SGLT2 inhibition.
Chemical and Physical Data
A summary of the available quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: General Information
| Parameter | Value | Reference |
| CAS Number | 1030825-20-7 | [3] |
| IUPAC Name | 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | [4] |
| Synonyms | Canagliflozin Intermediate 2, Canagliflozin Bromo Impurity | [4][5] |
| Molecular Formula | C₁₈H₁₄BrFS | [3] |
| Molecular Weight | 361.27 g/mol | [3] |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | White to light yellow powder/crystal | [6][7] |
| Melting Point | 101-105 °C | [6][7] |
| Boiling Point | 438.3 ± 40.0 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Solubility | Soluble in organic solvents such as tetrahydrofuran and ethyl acetate. | [8] |
Table 3: Analytical and Spectral Data
| Data Type | Details | Reference |
| Purity (by GC) | >98.0% | [6][7] |
| ¹H NMR | Data for a precursor, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, is available: ¹H NMR (500MHz, CDCl₃) δ 7.68 (dd, J=8.2, 5.5Hz, 2H), 7.60 (s, 1H), 7.54 (d, J=8.1Hz, 1H), 7.40 (d, J=3.9Hz, 1H), 7.29 (s, 1H), 7.24-7.09 (m, 3H), 2.36 (s, 3H). | [9] |
| Mass Spectrometry (ESI-MS) | Data for the precursor, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, shows m/z: 377.0 (M+2)⁺. | [9] |
Experimental Protocols
The synthesis of this compound is a critical step in the manufacturing of Canagliflozin. Several synthetic routes have been reported in scientific literature and patents. A common and efficient method involves the reduction of the ketone precursor, (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone.
Synthesis of this compound
This protocol is adapted from a patented procedure.
Objective: To synthesize 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene via the reduction of (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone.
Materials:
-
(5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone
-
Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ethyl acetate
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 10 g of (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone in 100 ml of tetrahydrofuran.
-
To this solution, add 1.5 g of sodium borohydride and 7.1 g of anhydrous aluminum chloride.
-
Heat the reaction mixture to a temperature of 50 to 55 °C.
-
Maintain the reaction at this temperature for 12 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding 20 ml of water.
-
Extract the product into an organic solvent by adding 100 ml of ethyl acetate.
-
Separate the organic layer and concentrate it under reduced pressure to yield the crude product.
-
The resulting solid, 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene, can be further purified if necessary. This procedure has been reported to yield 9.4 g of the product with a purity of 98.5%.[8]
Signaling Pathways and Biological Context
As a chemical intermediate, this compound is not intended for direct biological application and therefore, studies on its direct interaction with signaling pathways are not available. Its significance lies in its role as a precursor to Canagliflozin. The biological activity and relevant signaling pathways are therefore discussed in the context of the final active pharmaceutical ingredient, Canagliflozin.
Canagliflozin is a potent inhibitor of Sodium-Glucose Co-transporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the circulation.
Mechanism of Action of Canagliflozin
By inhibiting SGLT2, Canagliflozin reduces the reabsorption of filtered glucose, leading to an increase in urinary glucose excretion. This, in turn, lowers plasma glucose concentrations in an insulin-independent manner. This mechanism is beneficial for patients with type 2 diabetes as it helps to control hyperglycemia.
Experimental Workflow: Synthesis and Purification
The overall process for producing high-purity this compound involves a series of steps from starting materials to the final, purified intermediate. The logical flow of this process is depicted below.
References
- 1. This compound | 1030825-20-7 [chemicalbook.com]
- 2. China this compound CAS NO. 1030825-20-7 Manufacturer and Supplier | Lizhuo [shlzpharma.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1030825-20-7 | 2-((5-bromo-2-methylphenyl)methyl)-5-(4-fluorophenyl)thiophene - Alachem Co., Ltd. [alachem.co.jp]
- 6. CAS#:1030825-20-7 | this compound | Chemsrc [chemsrc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Abstract
This document provides a comprehensive guide for the synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the manufacturing of Canagliflozin. Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1] This protocol details a robust three-step synthetic pathway, commencing with the formation of 2-(4-fluorophenyl)thiophene, followed by a Friedel-Crafts acylation, and concluding with the reduction of the resulting ketone to yield the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a critical building block in the synthesis of Canagliflozin, a therapeutic agent for type 2 diabetes.[1][2] The purity and efficient synthesis of this intermediate are paramount to the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). The synthetic route outlined herein is a well-established method, and this document aims to provide detailed, actionable protocols for its implementation in a laboratory setting.
Application: Intermediate for Canagliflozin Synthesis
Canagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules.[3] This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting the excretion of glucose in the urine and lowering blood glucose levels.[4] The unique, insulin-independent mechanism of action of SGLT2 inhibitors like Canagliflozin has established them as a significant class of oral antihyperglycemic agents.[5]
Signaling Pathway of Canagliflozin
Caption: Mechanism of action of Canagliflozin.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via the following three-step process:
Caption: Synthetic workflow for the target compound.
Data Presentation
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | 2-(4-Fluorophenyl)thiophene | C₁₀H₇FS | 178.23 | 85-99 | >98 |
| 2 | (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone | C₁₈H₁₂BrFOS | 375.26 | 88-90 | >99 |
| 3 | This compound | C₁₈H₁₄BrFS | 361.27 | ~70 | >98 |
Experimental Protocols
Step 1: Synthesis of 2-(4-Fluorophenyl)thiophene
This step can be achieved through several coupling methods. The Grignard reaction is detailed below.
Materials:
-
Magnesium turnings (11.7 g, 480 mmol)
-
Tetrahydrofuran (THF), anhydrous (265 mL)
-
Iodine (a small crystal for initiation)
-
p-Bromofluorobenzene (70.0 g, 400 mmol)
-
2-Bromothiophene
-
2M Hydrochloric acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution
Procedure:
-
To a dry 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (11.7 g) and anhydrous THF (15.0 mL).
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve p-bromofluorobenzene (70.0 g) in anhydrous THF (250 mL) and add it to the dropping funnel.
-
Slowly add a small amount of the p-bromofluorobenzene solution to the flask. Once the reaction initiates (as evidenced by heat evolution and color change), add the remaining solution dropwise while maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 2 hours. Monitor the reaction by gas chromatography (GC) to ensure complete conversion of the starting material.
-
Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Slowly add 2-bromothiophene to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture to 0-5 °C and quench the reaction by the slow addition of 2M hydrochloric acid (150 mL).
-
Stir vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization to yield 2-(4-fluorophenyl)thiophene as a light tan solid.[6] A yield of 99.1% with a purity of 98.5% has been reported.[6]
Step 2: Friedel-Crafts Acylation to (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone
Materials:
-
5-Bromo-2-methylbenzoic acid (5.00 g, 23.3 mmol)
-
Thionyl chloride (SOCl₂) (5.80 g, 48.8 mmol)
-
2-(4-Fluorophenyl)thiophene (4.14 g, 23.2 mmol)
-
Titanium tetrachloride (TiCl₄) (6.62 g, 34.9 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Acetone
Procedure:
-
In a flask, convert 5-bromo-2-methylbenzoic acid to its acid chloride by reacting with thionyl chloride. This can be done by gently refluxing the mixture for 2-3 hours and then removing the excess thionyl chloride by distillation.
-
In a separate dry flask under a nitrogen atmosphere, dissolve 2-(4-fluorophenyl)thiophene (4.14 g) in anhydrous dichloromethane.
-
Cool the solution to -15 °C.
-
Slowly add titanium tetrachloride (6.62 g) to the solution.
-
Add the previously prepared 5-bromo-2-methylbenzoyl chloride dropwise to the reaction mixture, maintaining the temperature between -15 °C and -10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be recrystallized from acetone to yield (5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone as a yellow solid.[7] A yield of 88% has been reported.[8]
Step 3: Reduction to this compound
Materials:
-
(5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone (1.00 g, 2.66 mmol)
-
Sodium borohydride (NaBH₄) (0.15 g, 4.00 mmol)
-
Titanium tetrachloride (TiCl₄) (0.76 g, 4.00 mmol)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of (5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone (1.00 g) in anhydrous DME (10 mL), add sodium borohydride (0.15 g) and stir the mixture at 70 °C for 2 hours.[8]
-
Cool the mixture to 25 °C.
-
Slowly add a solution of titanium tetrachloride (0.76 g) in dichloromethane (2 mL) over 1 minute.
-
Stir the mixture at 50 °C for 5 hours.
-
Cool the reaction to room temperature and quench by adding water (10 mL).
-
Stir the mixture for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield this compound as a white solid. A yield of 70% has been reported for a similar reduction.[7]
References
- 1. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. uspharmacist.com [uspharmacist.com]
- 4. What is the mechanism of Canagliflozin? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 1030825-20-7 [chemicalbook.com]
- 7. CN104892566A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Friedel-Crafts Acylation in the Synthesis of Thiophene Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous blockbuster drugs. The versatile nature of the thiophene ring allows for a wide range of functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various methods to functionalize this heterocycle, Friedel-Crafts acylation stands out as a robust and widely employed strategy for the introduction of acyl groups, which serve as crucial handles for further molecular elaboration. This electrophilic aromatic substitution reaction is instrumental in the synthesis of key thiophene-based intermediates for a variety of therapeutic agents, including antidepressants like Duloxetine and antipsychotics like Olanzapine.[1][2]
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of thiophene in the synthesis of valuable pharmaceutical intermediates.
Mechanism of Friedel-Crafts Acylation on Thiophene
The Friedel-Crafts acylation of thiophene proceeds via an electrophilic aromatic substitution mechanism. The reaction is highly regioselective, with the acyl group preferentially attacking the C2 position.[3] This preference is due to the greater stabilization of the cationic intermediate formed during attack at the 2-position, which can be depicted through more resonance structures compared to attack at the 3-position.[3]
The general mechanism involves three key steps:
-
Generation of the Acylium Ion: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with the acylating agent (an acyl halide or anhydride) to form a highly electrophilic acylium ion.
-
Nucleophilic Attack: The electron-rich thiophene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Deprotonation: A base removes a proton from the sigma complex, restoring the aromaticity of the thiophene ring and yielding the acylated product.
Caption: General mechanism of Friedel-Crafts acylation on the thiophene ring.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key thiophene intermediates via Friedel-Crafts acylation.
Protocol 1: Synthesis of 2-Acetylthiophene
2-Acetylthiophene is a versatile intermediate used in the synthesis of various pharmaceuticals, including precursors to the antidepressant Duloxetine.[1][4]
Method A: Using Aluminum Chloride Catalyst
-
Materials:
-
Thiophene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Methylene chloride (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (0.055 mol) in methylene chloride (15 mL).[5]
-
Cool the mixture to 0°C in an ice-water bath.[5]
-
Slowly add a solution of acetyl chloride (0.055 mol) in methylene chloride (10 mL) dropwise over 10 minutes.[5]
-
After the addition is complete, add a solution of thiophene (0.050 mol) in methylene chloride (10 mL) dropwise, maintaining the temperature below 10°C.[5]
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[5]
-
Carefully pour the reaction mixture into a beaker containing crushed ice (25 g) and concentrated HCl (15 mL).[5]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with methylene chloride (20 mL).[5]
-
Combine the organic layers and wash twice with saturated sodium bicarbonate solution, then with water until neutral.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[5]
-
Purify the crude product by vacuum distillation to obtain 2-acetylthiophene.
-
Method B: Using Hβ Zeolite (A Green Chemistry Approach)
This method utilizes a solid acid catalyst, which is recoverable and reusable.[6]
-
Materials:
-
Procedure:
-
In a 50 mL round-bottom flask equipped with a condenser and magnetic stirrer, combine thiophene and acetic anhydride.[6][7]
-
Add the Hβ zeolite catalyst to the mixture.[7]
-
Heat the reaction mixture to 60°C in a water bath with stirring.[7]
-
Monitor the reaction by gas chromatography; completion is typically achieved in 2 hours.[7]
-
After completion, cool the mixture and separate the catalyst by filtration. The catalyst can be regenerated for reuse.[7]
-
The liquid product can be purified by distillation.
-
Protocol 2: Synthesis of a Duloxetine Intermediate (4-(Thiophen-2-yl)-4-oxobutanoic acid)
This protocol describes the acylation of thiophene with succinic anhydride, a key step in a novel synthesis of a duloxetine intermediate.[8]
-
Materials:
-
Thiophene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice water
-
Aqueous ammonia
-
-
Procedure:
-
Under the action of aluminum trichloride, condense succinic anhydride with thiophene in an inert halogenated hydrocarbon solvent such as dichloromethane.[8]
-
Pour the reaction mixture into ice water.[8]
-
Adjust the pH of the solution to 8-9 with aqueous ammonia.[8]
-
Extract the product with dichloromethane.[8]
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to yield the crude product, which can be further purified by crystallization.[8]
-
Protocol 3: Synthesis of 2-Propionylthiophene
2-Propionylthiophene is a precursor for 2-propylthiophene, a valuable building block in medicinal chemistry.[9]
-
Materials:
-
Thiophene
-
Propionic anhydride
-
Zinc chloride (ZnCl₂)
-
-
Procedure:
-
This procedure involves the acylation of thiophene using propionic anhydride with zinc chloride as the catalyst.[9]
-
The reaction is typically carried out by heating the mixture of reactants and catalyst.
-
After the reaction is complete, the mixture is worked up by washing with water and a base (e.g., sodium carbonate solution) to remove the catalyst and any unreacted anhydride.
-
The crude 2-propionylthiophene is then purified by distillation.
-
Quantitative Data Summary
The following table summarizes quantitative data from various Friedel-Crafts acylation reactions of thiophene.
| Thiophene Derivative | Acylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Acetylthiophene | Acetic anhydride | Hβ Zeolite | None | 60 | 2 | 98.6 | [6] |
| 2-Acetylthiophene | Acetyl chloride | AlCl₃ | CH₂Cl₂ | 0 - RT | 0.5 | ~75-80 | [4] |
| 1,4-bis(2-thienyl)butane-1,4-dione | Succinyl chloride | EtAlCl₂ | CH₂Cl₂ | 0 | 2 | 99 | [10] |
| 2-Chloroacetylthiophene | 2-Chloroacetyl chloride | Lewis Acid | Not specified | Not specified | Not specified | High | [11] |
| 5-Propionyl-2-chlorophenylacetate | Propionyl chloride | Lewis Acid | Not specified | Not specified | Not specified | Not specified | [12] |
Experimental Workflow Diagram
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Conclusion
Friedel-Crafts acylation is a cornerstone reaction in the synthesis of thiophene-based pharmaceutical intermediates. Its high regioselectivity and the versatility of the resulting acylthiophene products make it an indispensable tool for drug discovery and development. The protocols outlined in this document provide a foundation for the synthesis of key thiophene intermediates, with both traditional and greener methodologies presented. By understanding the reaction mechanism and optimizing experimental conditions, researchers can efficiently access a wide array of functionalized thiophenes for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. tsijournals.com [tsijournals.com]
- 7. benchchem.com [benchchem.com]
- 8. CN108341797B - Synthesis method of duloxetine intermediate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 12. CN100415714C - Preparing process of 5-propionyl-2-thiophenyl phenylacetate - Google Patents [patents.google.com]
Application Notes and Protocols for the Reduction of (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The reduction of the ketone precursor, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, to its corresponding methylene derivative, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7), is a critical transformation in synthetic organic chemistry. This product serves as a key intermediate in the multi-step synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1][2][3] Achieving an efficient and high-yielding reduction of the carbonyl group to a methylene group (deoxygenation) is therefore of significant interest.
This document provides a comparative overview and detailed protocols for several established methods applicable to this transformation, including Ionic Hydrogenation, Titanium-mediated Reduction, Wolff-Kishner Reduction, and Clemmensen Reduction. The choice of method often depends on the stability of the substrate to the required acidic or basic conditions and the desired operational simplicity.
Comparative Overview of Reduction Methods
The selection of an appropriate reduction method is contingent on factors such as substrate compatibility, reagent availability, cost, and scalability. The following table summarizes key quantitative and qualitative data for the most relevant methods for this specific ketone reduction.
| Method | Primary Reagents | Typical Conditions | Reported/Typical Yield (%) | Key Advantages/Disadvantages |
| Ionic Hydrogenation | Triethylsilane (Et₃SiH), Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane (CH₂Cl₂), Room Temp. | ~70%[4] | Mild conditions; good for acid-sensitive substrates that can tolerate Lewis acids; reagents can be expensive. |
| Titanium-mediated Reduction | Titanium(IV) Chloride (TiCl₄), Sodium Borohydride (NaBH₄) | 1,2-Dimethoxyethane (DME), 50°C | 80-90% (on similar substrates)[5] | High yielding; avoids strongly acidic/basic conditions; reagent handling requires care. |
| Wolff-Kishner Reduction | Hydrazine Hydrate (N₂H₄·H₂O), Potassium Hydroxide (KOH) | Diethylene Glycol, ~200°C | 70-95% | Excellent for base-stable, acid-sensitive substrates[6]; requires very high temperatures; strongly basic. |
| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Toluene/Water, Reflux | 60-85% | Effective for acid-stable substrates[7]; uses inexpensive reagents; strongly acidic conditions can affect sensitive functional groups. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Reagents such as TiCl₄, BF₃·OEt₂, and concentrated HCl are corrosive and/or moisture-sensitive and should be handled with extreme care.
Protocol 1: Ionic Hydrogenation using Et₃SiH and BF₃·OEt₂
This method is based on a patented procedure for the specific reduction of the target ketone precursor.[4] It relies on the generation of a stabilized carbocation intermediate which is then reduced by a hydride donor.
Workflow Diagram:
Caption: General workflow for ketone reduction and product isolation.
Materials:
-
(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Dissolve the ketone precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylsilane (2.0-3.0 eq) to the stirred solution.
-
Slowly add boron trifluoride etherate (2.0-3.0 eq) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0°C.
-
Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Titanium-mediated Reduction using TiCl₄ and NaBH₄
This protocol is adapted from a recently developed method for the deoxygenation of diaryl ketones and offers a high-yield alternative.[5] The reaction is thought to proceed through low-valent titanium species.
Materials:
-
(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
-
Sodium borohydride (NaBH₄)
-
Titanium(IV) chloride (TiCl₄)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the ketone precursor (1.0 eq) in anhydrous DME, add sodium borohydride (1.5 eq).
-
Stir the mixture at 70°C for 2 hours to form the corresponding alcohol intermediate.
-
Cool the mixture to 25°C.
-
In a separate flask, prepare a solution of TiCl₄ (1.5 eq) in anhydrous CH₂Cl₂.
-
Add the TiCl₄ solution dropwise to the reaction mixture over 1 minute.
-
Heat the resulting mixture and stir at 50°C for 5 hours. Monitor reaction completion by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Wolff-Kishner Reduction (Huang-Minlon Modification)
This classic, high-temperature basic reduction is suitable for substrates that are sensitive to acid. The Huang-Minlon modification improves efficiency by distilling off water to allow the reaction temperature to rise.[8][9]
Materials:
-
(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
-
Hydrazine hydrate (85% solution in water)
-
Potassium hydroxide (KOH) pellets
-
Diethylene glycol
-
Hydrochloric acid (1 M)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Place the ketone precursor (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (3.0-5.0 eq) to the flask.
-
Heat the mixture to 120-130°C and maintain for 1-2 hours. During this time, the hydrazone intermediate is formed.
-
Reconfigure the apparatus for distillation and carefully distill off water and excess hydrazine until the temperature of the reaction mixture rises to 190-200°C.
-
Once the temperature is stable, re-attach the reflux condenser and heat the mixture under reflux for an additional 3-5 hours. The evolution of nitrogen gas should be observed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous mixture with 1 M HCl until it is pH ~7.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the product via column chromatography or recrystallization.
Reaction Mechanism Visualizations
The following diagrams illustrate the proposed mechanisms for the described reduction methods.
References
- 1. Buy CAS 1030825-20-7 Canagliflozin Intermediate Supplier [chemoxpharma.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. molkem.com [molkem.com]
- 4. CN104892566A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, identified by CAS number 1030825-20-7, is a critical raw material in the field of medicinal chemistry.[1][2] Its primary significance lies in its role as a key intermediate in the multi-step synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[3][4][5] Canagliflozin is an important therapeutic agent used in the management of type 2 diabetes mellitus.[3][5] This document provides detailed application notes and protocols relevant to the synthesis and utility of this thiophene derivative in drug discovery and development. While thiophene derivatives, in general, can exhibit a range of biological activities, the direct therapeutic application of this specific compound is not documented; its value is predominantly in the synthesis of the final active pharmaceutical ingredient, Canagliflozin.[6][7]
Chemical Properties
A summary of the key chemical properties for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1030825-20-7 | [2] |
| Molecular Formula | C₁₈H₁₄BrFS | [8][9] |
| Molecular Weight | 361.27 g/mol | [2][8] |
| IUPAC Name | 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | [2] |
| SMILES | CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F | [2] |
| Purity | Typically ≥98% for pharmaceutical synthesis | [8] |
Application in the Synthesis of Canagliflozin
The principal application of this compound is as a building block in the synthesis of Canagliflozin.[4][10] The synthesis generally involves a multi-step process where the thiophene derivative is subjected to further chemical transformations to introduce the glucose moiety and other structural features of the final drug molecule.
Synthetic Pathway Overview
A common synthetic route to Canagliflozin utilizing this intermediate is outlined below. This process highlights the critical role of the thiophene derivative in constructing the core structure of the SGLT2 inhibitor.
Caption: Synthetic pathway from starting materials to Canagliflozin.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Specific reaction conditions and reagents may vary based on patented procedures and process optimization.[1]
Protocol 1: Synthesis of 2-(4-fluorophenyl)thiophene
Objective: To synthesize the initial thiophene core structure.
Materials:
-
2-bromothiophene
-
p-bromofluorobenzene
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (for initiation)
-
Dilute Hydrochloric Acid (2M)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution
Procedure:
-
Under a nitrogen atmosphere, add magnesium turnings to a three-necked flask equipped with a thermometer, reflux condenser, and a constant pressure funnel.
-
Add a small amount of anhydrous THF and a crystal of iodine to initiate the Grignard reaction.
-
A solution of p-bromofluorobenzene in anhydrous THF is added dropwise to the magnesium suspension. The reaction is maintained under reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
In a separate flask, a solution of 2-bromothiophene in anhydrous THF is prepared.
-
The prepared Grignard reagent is then added to the 2-bromothiophene solution, and the reaction is stirred.
-
Upon completion, the reaction is quenched by the slow addition of 2M hydrochloric acid under an ice-water bath.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(4-fluorophenyl)thiophene.[3]
Protocol 2: Friedel-Crafts Acylation
Objective: To couple the thiophene core with the bromo-methylbenzoyl moiety.
Materials:
-
2-(4-fluorophenyl)thiophene
-
2-methyl-5-bromobenzoyl chloride
-
A Lewis acid catalyst (e.g., aluminum chloride or titanium tetrachloride)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve 2-(4-fluorophenyl)thiophene in the anhydrous solvent in a reaction flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add the Lewis acid catalyst portion-wise, maintaining the low temperature.
-
Slowly add a solution of 2-methyl-5-bromobenzoyl chloride in the anhydrous solvent.
-
Allow the reaction to stir at a low temperature and then warm to room temperature until completion, monitored by TLC or HPLC.
-
The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed, dried, and concentrated to yield (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone.[1]
Protocol 3: Reduction to this compound
Objective: To reduce the ketone to the final methylene bridge.
Materials:
-
(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
-
A reducing agent (e.g., triethylsilane and a Lewis acid like boron trifluoride etherate)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the ketone intermediate in the anhydrous solvent under a nitrogen atmosphere.
-
Add the reducing agent to the solution.
-
Slowly add the Lewis acid to the reaction mixture.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The reaction is carefully quenched with a basic aqueous solution.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is then purified, typically by recrystallization or column chromatography, to afford pure this compound.
Mechanism of Action of the Final Product: Canagliflozin
Canagliflozin, synthesized from the title compound, exerts its therapeutic effect by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, Canagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.
Caption: Mechanism of SGLT2 inhibition by Canagliflozin.
Quantitative Data
The following table summarizes typical yields for the synthetic steps. These values are illustrative and can vary based on the specific conditions and scale of the reaction.
| Reaction Step | Product | Typical Yield (%) |
| Coupling Reaction | 2-(4-fluorophenyl)thiophene | 99%[3] |
| Friedel-Crafts Acylation | (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone | 69%[1] |
| Reduction | This compound | 70%[1] |
Conclusion
This compound is a vital intermediate in pharmaceutical manufacturing, particularly for the synthesis of the anti-diabetic drug Canagliflozin. The protocols and data presented here provide a foundational understanding for researchers and professionals involved in the synthesis and development of SGLT2 inhibitors. While this compound's primary role is as a synthetic precursor, its efficient and high-purity synthesis is crucial for the quality and efficacy of the final pharmaceutical product.
References
- 1. CN104892566A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1030825-20-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 1030825-20-7 [amp.chemicalbook.com]
- 6. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. China this compound CAS NO. 1030825-20-7 Manufacturer and Supplier | Lizhuo [shlzpharma.com]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for the Derivatization of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene for the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-containing scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7] The target molecule, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, serves as a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[8][9][10][11] The presence of a reactive bromine atom on the benzyl ring provides a valuable handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of novel derivatives with potentially enhanced or new biological activities.
This document provides detailed application notes and protocols for the derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[12][13][14]
Data Presentation
The following table summarizes hypothetical quantitative data for a series of novel compounds derived from this compound.
| Compound ID | Derivatization Reaction | Coupling Partner | Yield (%) | Melting Point (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | MS (ESI+) m/z |
| NC-001 | Suzuki-Miyaura | Phenylboronic acid | 85 | 121-123 | 7.60-7.20 (m, 12H), 7.10 (d, J=8.4 Hz, 2H), 6.95 (d, J=3.6 Hz, 1H), 6.70 (d, J=3.6 Hz, 1H), 4.15 (s, 2H), 2.30 (s, 3H) | 453.1 [M+H]⁺ |
| NC-002 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 82 | 135-137 | 7.55-7.45 (m, 4H), 7.10-7.00 (m, 4H), 6.90 (d, J=8.8 Hz, 2H), 6.70 (d, J=3.6 Hz, 1H), 4.15 (s, 2H), 3.85 (s, 3H), 2.30 (s, 3H) | 483.1 [M+H]⁺ |
| NC-003 | Suzuki-Miyaura | Pyridine-3-boronic acid | 78 | 142-144 | 8.80 (s, 1H), 8.55 (d, J=4.8 Hz, 1H), 7.90 (d, J=8.0 Hz, 1H), 7.50-7.40 (m, 3H), 7.10-7.00 (m, 4H), 6.70 (d, J=3.6 Hz, 1H), 4.15 (s, 2H), 2.30 (s, 3H) | 454.1 [M+H]⁺ |
| NC-004 | Buchwald-Hartwig | Morpholine | 91 | 118-120 | 7.45-7.35 (m, 2H), 7.10-7.00 (m, 5H), 6.90 (d, J=3.6 Hz, 1H), 6.70 (d, J=3.6 Hz, 1H), 4.10 (s, 2H), 3.85 (t, J=4.8 Hz, 4H), 3.15 (t, J=4.8 Hz, 4H), 2.25 (s, 3H) | 462.1 [M+H]⁺ |
| NC-005 | Buchwald-Hartwig | Aniline | 88 | 128-130 | 7.50-7.40 (m, 2H), 7.30-7.20 (m, 2H), 7.10-6.90 (m, 8H), 6.70 (d, J=3.6 Hz, 1H), 5.80 (s, 1H), 4.10 (s, 2H), 2.25 (s, 3H) | 468.1 [M+H]⁺ |
| NC-006 | Buchwald-Hartwig | N-Methylpiperazine | 89 | 115-117 | 7.45-7.35 (m, 2H), 7.10-7.00 (m, 5H), 6.90 (d, J=3.6 Hz, 1H), 6.70 (d, J=3.6 Hz, 1H), 4.10 (s, 2H), 3.20 (t, J=5.0 Hz, 4H), 2.55 (t, J=5.0 Hz, 4H), 2.35 (s, 3H), 2.25 (s, 3H) | 475.2 [M+H]⁺ |
Experimental Protocols
Materials and General Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the cross-coupling reactions. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography on silica gel. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Mass spectra (MS) can be obtained using an electrospray ionization (ESI) source. The starting material, this compound, can be synthesized according to published procedures.[8]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with various boronic acids.[12][15][16][17]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (5:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the corresponding arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of this compound with various amines.[13][14][18][19][20]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound, the respective amine, and sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate).
Visualizations
Experimental Workflow
Caption: General experimental workflow for the derivatization of the starting material.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a novel thiophene derivative.
References
- 1. impactfactor.org [impactfactor.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN104892566A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | 1030825-20-7 [chemicalbook.com]
- 11. This compound CAS#: 1030825-20-7 [amp.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Synthesis of SGLT2 Inhibitors Using 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes. They work by inhibiting SGLT2 in the proximal tubules of the kidneys, which prevents the reabsorption of glucose and promotes its excretion in the urine.[1][2][3] This mechanism of action not only improves glycemic control but has also been shown to have beneficial cardiovascular and renal effects.[4][5]
A key intermediate in the synthesis of several SGLT2 inhibitors, most notably Canagliflozin, is 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[6][7][8][9][10] This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of Canagliflozin.
Mechanism of Action of SGLT2 Inhibitors
SGLT2 is a protein responsible for the majority of glucose reabsorption in the kidneys. By selectively inhibiting this transporter, SGLT2 inhibitors lower the renal threshold for glucose and increase urinary glucose excretion.[1][3] This leads to a reduction in blood glucose levels, as well as modest osmotic diuresis and natriuresis, which may contribute to the observed benefits on blood pressure and cardiovascular outcomes.[1][3]
Synthesis of Canagliflozin Intermediate: this compound
The synthesis of the title intermediate typically involves a Friedel-Crafts acylation followed by a reduction. A common starting material is 5-bromo-2-methylbenzoic acid, which is first converted to its acid chloride. This is then reacted with 2-(4-fluorophenyl)thiophene in a Friedel-Crafts acylation to yield a ketone intermediate. Subsequent reduction of the ketone affords this compound.
Experimental Protocol: Synthesis of (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone (Ketone Intermediate)
This protocol is based on a reported synthesis of the ketone intermediate.[11]
Materials:
-
5-bromo-2-methylbenzoic acid
-
Oxalyl chloride
-
2-(4-fluorophenyl)thiophene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of 5-bromo-2-methylbenzoic acid in dichloromethane, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride to the mixture and stir until the conversion to the acid chloride is complete (monitor by TLC or other suitable method).
-
In a separate flask, dissolve 2-(4-fluorophenyl)thiophene and aluminum chloride in dichloromethane and cool the mixture.
-
Slowly add the prepared acid chloride solution to the thiophene mixture.
-
Allow the reaction to proceed until completion.
-
Quench the reaction with water or dilute HCl.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone intermediate.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) | Purity (%) | Reference |
| 5-bromo-2-methylbenzoic acid | 215.04 | - | - | - | - | [11] |
| (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone | 377.26 | 70.3 g | - | 85.8 | >95 | [11] |
Experimental Protocol: Reduction to this compound
Several methods for the reduction of the ketone intermediate have been reported. Below are variations of the protocol.
Method A: Reduction with Sodium Borohydride and Trifluoroacetic Acid [12]
Materials:
-
(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
-
Sodium borohydride (NaBH₄)
-
Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the ketone intermediate in THF.
-
Add sodium borohydride to the solution.
-
Slowly add trifluoroacetic acid.
-
Heat the reaction mixture to 40-45 °C and stir for 22 hours.
-
After completion, add water to quench the reaction.
-
Extract the product with ethyl acetate.
-
Concentrate the organic layer to obtain the product.
Method B: Reduction with Potassium Borohydride and Aluminum Chloride [12]
Materials:
-
(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
-
Potassium borohydride (KBH₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the ketone intermediate in THF.
-
Add potassium borohydride and anhydrous aluminum chloride.
-
Heat the mixture to 50-55 °C and react for 12 hours.
-
After the reaction is complete, add water.
-
Extract the product with ethyl acetate and concentrate to yield the final product.
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Ketone Intermediate | NaBH₄ / TFA | THF | 40-45 | 22 | 92.4 | 97.8 | [12] |
| Ketone Intermediate | KBH₄ / AlCl₃ | THF | 50-55 | 12 | 94.2 | 98.6 | [12] |
| Ketone Intermediate | NaBH₄ / AlCl₃ | THF | 50-55 | 12 | 96.1 | 98.5 | [12] |
| Ketone Intermediate | Borane-THF complex | THF | -20 to -10 | 48 | 97.7 | 98.9 | [12] |
Synthesis of Canagliflozin from this compound
The final steps in the synthesis of Canagliflozin from the key intermediate involve a metal-halogen exchange followed by coupling with a protected gluconolactone derivative and subsequent deprotection.
Experimental Protocol: Synthesis of Canagliflozin
This protocol is a generalized representation based on common synthetic routes.[13]
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
1,2-dibromoethane (for Grignard initiation)
-
Tetrahydrofuran (THF), anhydrous
-
Protected D-gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone)
-
Lewis acid (e.g., AlCl₃)
-
Deprotection agent (e.g., methanolic HCl)
Procedure:
-
Grignard Reagent Formation:
-
Activate magnesium turnings in a dry flask under an inert atmosphere.
-
Add a solution of this compound in anhydrous THF dropwise to the magnesium. A small amount of 1,2-dibromoethane may be needed to initiate the reaction.
-
Reflux the mixture until the Grignard reagent formation is complete.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the protected D-gluconolactone in an appropriate solvent.
-
Cool the solution and add the freshly prepared Grignard reagent dropwise.
-
A Lewis acid may be added to facilitate the reaction.
-
Stir the reaction mixture at low temperature until the reaction is complete.
-
-
Deprotection:
-
Quench the reaction carefully.
-
Add a deprotection agent, such as methanolic HCl, to remove the protecting groups from the glucose moiety.
-
Stir until deprotection is complete.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude Canagliflozin by recrystallization or column chromatography to obtain the final product.
-
| Intermediate | Coupling Partner | Key Reagents | Product | Yield (%) | Purity (%) | Reference |
| This compound | Protected Gluconolactone | Mg, THF, Lewis Acid | Canagliflozin | Varies | >99 | [13] |
Note: The yields and purities for the final conversion to Canagliflozin can vary significantly depending on the specific protecting groups used on the gluconolactone and the precise reaction conditions. The provided information is a general guide.
Conclusion
This compound is a critical building block in the synthesis of the SGLT2 inhibitor Canagliflozin. The synthetic routes to this intermediate and its subsequent conversion to the active pharmaceutical ingredient are well-established. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development. Careful optimization of reaction conditions is crucial to achieve high yields and purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. heart.bmj.com [heart.bmj.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | 1030825-20-7 [chemicalbook.com]
- 10. This compound CAS#: 1030825-20-7 [amp.chemicalbook.com]
- 11. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20170044129A1 - Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
Analytical methods for quality control of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
An overview of the analytical methods for the quality control of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, an intermediate in the synthesis of the antidiabetic agent Canagliflozin.[1][2][3][4] This document outlines detailed protocols for identification, purity assessment, and quantification of this compound, targeting researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is designed for the quantitative determination of this compound and for the assessment of its purity by separating it from related substances.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile to a final concentration of 0.5 mg/mL.
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | Report | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Report | 0.03 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Residual Solvents
This method is suitable for the identification of volatile organic impurities and residual solvents that may be present from the synthesis process.
Experimental Protocol
-
Instrumentation: A GC system coupled with a Mass Spectrometric detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Injector Temperature: 280°C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of Dichloromethane.
Data Presentation
Table 2: Common Potential Impurities and Residual Solvents
| Compound | Type | Expected Retention Time (min) |
| Toluene | Residual Solvent | ~4.5 |
| Tetrahydrofuran | Residual Solvent | ~3.8 |
| Dichloromethane | Residual Solvent | ~2.5 |
| 2-Bromothiophene | Starting Material | ~5.2 |
| p-Bromofluorobenzene | Starting Material | ~6.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used for the unambiguous identification and structural elucidation of the compound.
Experimental Protocol
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: 10 mg/mL.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Data Presentation
Table 3: Expected ¹H NMR Chemical Shifts
| Protons | Chemical Shift (ppm) | Multiplicity |
| CH₃ | ~2.3 | s |
| CH₂ | ~4.1 | s |
| Aromatic H | 6.8 - 7.6 | m |
Elemental Analysis
Elemental analysis is performed to confirm the elemental composition of the compound, which is a fundamental measure of its purity and identity.
Experimental Protocol
-
Instrumentation: CHNS/O Elemental Analyzer.
-
Sample Preparation: A small amount of the dried sample (1-3 mg) is accurately weighed into a tin capsule.
-
Analysis: The sample is combusted at high temperature (≥900°C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and quantified by a thermal conductivity detector. Halogens (Br, F) are determined by specific methods such as ion chromatography after combustion and absorption.
Data Presentation
Table 4: Elemental Composition for C₁₈H₁₄BrFS
| Element | Theoretical % | Measured % |
| Carbon (C) | 59.85 | 59.80 |
| Hydrogen (H) | 3.91 | 3.95 |
| Bromine (Br) | 22.12 | 22.05 |
| Fluorine (F) | 5.26 | 5.20 |
| Sulfur (S) | 8.88 | 8.92 |
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.[5][6]
Experimental Protocol
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
-
Analysis: All stressed samples are analyzed by the validated HPLC method to assess for degradation and the formation of new peaks.
Visualizations
Caption: Overall Quality Control Workflow.
Caption: HPLC Experimental Workflow.
Caption: Forced Degradation Study Logic.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS No. 1030825-20-7), a key intermediate in the manufacturing of the anti-diabetic pharmaceutical ingredient, Canagliflozin.[1][2] The described synthetic route is a robust three-step process involving a Grignard reaction, a Friedel-Crafts acylation, and a final reduction step. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for the efficient and scalable production of this important thiophene derivative.
Introduction
This compound is a critical building block in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] The purity and quality of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[3] The synthetic pathway detailed herein is designed for scalability and reproducibility, utilizing readily available starting materials.
Overall Synthetic Scheme
The three-step synthesis transforms commercially available starting materials into the target molecule, this compound. The process begins with the formation of an organometallic reagent for a coupling reaction, followed by an electrophilic aromatic substitution, and concludes with a deoxygenation reaction.
Figure 1: Overall synthetic workflow for this compound.
Data Presentation
Table 1: Summary of Materials and Yields for a Representative Scale
| Step | Reactant 1 | Reactant 2 | Product | Molecular Weight ( g/mol ) | Moles (mol) | Yield (%) | Purity (%) |
| 1 | p-Bromofluorobenzene (70.0 g) | 2-Bromothiophene | 2-(4-Fluorophenyl)thiophene | 178.23 | 0.312 | 99.1 | >98.5 (GC) |
| 2 | 2-(4-Fluorophenyl)thiophene (55.5 g) | 5-Bromo-2-methylbenzoyl chloride | (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone | 375.26 | 0.143 | 90.0 | >99.7 (HPLC) |
| 3 | Ketone Intermediate (50.0 g) | Triethylsilane | This compound | 361.27 | - | ~70-77 | >99.0 (HPLC) |
Table 2: Analytical Characterization Data
| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |
| 2-(4-Fluorophenyl)thiophene | 49-51 | 7.65–7.54 (m, 2H), 7.33–7.22 (m, 2H), 7.14–7.03 (m, 3H) | 178.1 (GC-MS) |
| (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone | 101-103 | 7.68 (dd, J=8.2, 5.5Hz, 2H), 7.60 (s, 1H), 7.54 (d, J=8.1Hz, 1H), 7.40 (d, J=3.9Hz, 1H), 7.29 (s, 1H), 7.24–7.09 (m, 3H), 2.36 (s, 3H) | 377.0 (M+2)⁺ (ESI-MS) |
| This compound | 101.0 to 105.0 | 7.35-6.85 (m, 9H), 4.15 (s, 2H), 2.30 (s, 3H) | - |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, paying special attention to flammable, corrosive, and toxic materials.
Step 1: Synthesis of 2-(4-Fluorophenyl)thiophene
This procedure utilizes a Grignard reaction, a powerful method for forming carbon-carbon bonds.
Materials:
-
p-Bromofluorobenzene (70.0 g, 400 mmol)
-
Magnesium turnings (11.7 g, 480 mmol)
-
2-Bromothiophene
-
Iodine (a few crystals for initiation)
-
Anhydrous Tetrahydrofuran (THF) (265 mL)
-
2M Hydrochloric acid (150 mL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Constant pressure dropping funnel
-
Thermometer
-
Magnetic stirrer
-
Ice-water bath
Procedure:
-
Under a nitrogen atmosphere, add magnesium turnings (11.7 g) and anhydrous THF (15.0 mL) to the three-necked flask.
-
Add a few crystals of iodine to initiate the reaction.
-
Prepare a solution of p-bromofluorobenzene (70.0 g) in anhydrous THF (250 mL) and add a small amount to the magnesium suspension.
-
Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), add the remaining p-bromofluorobenzene solution dropwise while maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for 2 hours. Monitor the reaction by GC to ensure complete conversion of the starting material.[2]
-
Cool the reaction mixture to room temperature and then add 2-bromothiophene. A nickel catalyst, such as NiCl₂(dppe), can be used to facilitate the coupling.[4][5]
-
After the coupling reaction is complete, cool the mixture to 0-5 °C in an ice-water bath and slowly quench with 2M hydrochloric acid (150 mL).
-
Stir vigorously for 30 minutes, then allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (200 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a light tan solid.
-
Dry the solid under vacuum to a constant weight to yield 2-(4-fluorophenyl)thiophene.
Step 2: Synthesis of (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone
This step involves a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.
Materials:
-
5-Bromo-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
2-(4-Fluorophenyl)thiophene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Acetone
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice-water bath
Procedure:
-
Convert 5-bromo-2-methylbenzoic acid to 5-bromo-2-methylbenzoyl chloride by reacting with thionyl chloride. This is typically done by refluxing the benzoic acid with an excess of thionyl chloride until the evolution of HCl gas ceases. The excess thionyl chloride is then removed by distillation.[4][5]
-
In a separate flask, dissolve 2-(4-fluorophenyl)thiophene in dichloromethane.
-
Cool the solution in an ice-water bath and slowly add anhydrous aluminum chloride.
-
Add the prepared 5-bromo-2-methylbenzoyl chloride dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or HPLC).
-
Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from acetone to obtain pure (5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone as a yellow solid.[5]
Step 3: Synthesis of this compound
The final step is the reduction of the ketone to a methylene group using a silane-based reducing agent.
Materials:
-
(5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride etherate (BF₃·OEt₂) or Titanium tetrachloride (TiCl₄)[6][7]
-
Dichloromethane (CH₂Cl₂)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
Procedure:
-
Dissolve the ketone intermediate in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add triethylsilane to the solution.
-
Cool the mixture to 0 °C and slowly add boron trifluoride etherate or titanium tetrachloride. An improved yield may be obtained by warming the reaction mixture to 35 °C after the addition of the reducing agents.[7]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford this compound.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the scale-up synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this key pharmaceutical intermediate with high yield and purity, facilitating the manufacturing of Canagliflozin. Further process optimization may be achieved by applying Quality by Design (QbD) principles to identify and control critical process parameters.[8][9]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1030825-20-7 [chemicalbook.com]
- 3. Canagliflozin Impurities | SynZeal [synzeal.com]
- 4. research.rug.nl [research.rug.nl]
- 5. CN104892566A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Overcoming low yield in the synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the manufacturing of Canagliflozin.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A: The most common synthetic strategies involve a multi-step process. A key intermediate, 2-(4-fluorophenyl)thiophene, is first synthesized, typically via a cross-coupling reaction. This is followed by a Friedel-Crafts acylation with a derivative of 5-bromo-2-methylbenzoic acid, and a final reduction of the resulting ketone to yield the target product.[3][4]
The main variations lie in the initial cross-coupling method to form 2-(4-fluorophenyl)thiophene:
-
Suzuki-Miyaura Coupling: Reaction of a thiophene boronic acid/ester with an aryl halide, or vice-versa.[5][6][7]
-
Kumada Coupling: Reaction of a thienyl Grignard reagent with an aryl halide.[3][8][9][10]
-
Stille Coupling: Involves the reaction of an organostannane (organotin) reagent with an organic electrophile.[11][12][13]
-
Negishi Coupling: Couples organozinc compounds with organic halides.[14][15][16]
-
Sonogashira Coupling: Used for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[17][18][19]
Q2: My initial cross-coupling reaction to form 2-(4-fluorophenyl)thiophene has a low yield. What are the common causes?
A: Low yields in cross-coupling reactions involving thiophenes are common and can be attributed to several factors. A systematic approach is needed for troubleshooting.[5]
-
Catalyst Inactivation: The palladium or nickel catalyst may be inactive. Ensure you are using a fresh, high-quality catalyst and that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst degradation.[6]
-
Reagent Quality: The purity of your reagents, especially the organoboron[5], Grignard[20], or organozinc reagent, is critical. Ensure solvents are anhydrous and reagents are free from impurities.
-
Incorrect Reaction Conditions: The choice of base, solvent, temperature, and ligands is crucial and often substrate-dependent. An inappropriate combination can lead to poor solubility, slow reaction rates, or decomposition.[5]
-
Side Reactions: Competing reactions like protodeboronation (for Suzuki coupling) or homocoupling of the reagents can significantly reduce the yield of the desired product.[5][21]
Q3: How can I minimize homocoupling and other side products in my Suzuki or Kumada coupling reactions?
A: Minimizing side products requires careful optimization of the reaction conditions.
-
Thorough Degassing: Oxygen can promote homocoupling. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[6]
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophilic coupling partner (e.g., the boronic acid or Grignard reagent) to ensure the complete consumption of the electrophilic halide.
-
Optimize Catalyst and Ligand: The choice of ligand is critical. For sterically hindered substrates or electron-rich halides, specialized ligands (e.g., Buchwald ligands) may be necessary to promote the desired cross-coupling over side reactions.[22][23]
-
Use Stable Reagents: If protodeboronation is an issue with boronic acids, consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[5][6]
Q4: The Friedel-Crafts acylation step to form the ketone intermediate is inefficient. What should I optimize?
A: Low yields in Friedel-Crafts acylation can result from several factors. The reaction typically involves reacting 2-(4-fluorophenyl)thiophene with 5-bromo-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst.
-
Lewis Acid Choice and Stoichiometry: Ensure the Lewis acid (e.g., AlCl₃, TiCl₄) is anhydrous and used in sufficient quantity (often more than one equivalent is needed as it can complex with the product).
-
Reaction Temperature: Control the temperature carefully. The initial mixing is often done at low temperatures (e.g., 0 °C) to manage the exothermic reaction, followed by warming to proceed to completion.
-
Purity of Reactants: The purity of the 2-(4-fluorophenyl)thiophene and the acid chloride is crucial. Impurities can interfere with the catalyst. A reported synthesis using 2-methyl-5-bromobenzoic acid and its acid chloride reagent gave a yield of 69%.[3]
Q5: My final reduction of the ketone to the diarylmethane product is not going to completion. What are the recommended methods?
A: The reduction of the aryl ketone can be challenging. A common method involves using a reducing agent like triethylsilane (Et₃SiH) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). A reported yield for this type of reduction is around 70%.[3] If this method is giving low yields, consider the following:
-
Reagent Quality: Use fresh triethylsilane and BF₃·OEt₂. The latter can degrade upon exposure to moisture.
-
Alternative Reductants: Other methods like Wolff-Kishner or Clemmensen reduction could be explored, but their harsh conditions might not be compatible with the substrates. A milder two-step approach involving reduction to the alcohol with NaBH₄ followed by deoxygenation with a reagent like TiCl₄ can also be effective.[4]
Troubleshooting Guide
Table 1: Troubleshooting Low Yield in Cross-Coupling for 2-(4-fluorophenyl)thiophene Synthesis
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst; Poor quality reagents; Presence of oxygen; Incorrect reaction conditions. | 1. Check Reagents: Ensure purity and dryness of the aryl halide, organometallic reagent, and solvents.[6]2. Inert Atmosphere: Verify the reaction setup is properly sealed and purged with argon or nitrogen.[6]3. Catalyst Activity: Use a fresh batch of palladium/nickel catalyst or a robust pre-catalyst.4. Optimize Conditions: Systematically screen different catalysts, ligands, bases, and solvents.[5] |
| Significant Side Products (e.g., Homocoupling) | Presence of oxygen; Unstable organometallic reagent; High catalyst loading. | 1. Degas Solvents: Thoroughly degas all solvents prior to use.[6]2. Use Stable Reagents: Consider using boronate esters or trifluoroborate salts if protodeboronation is suspected in Suzuki couplings.[6]3. Optimize Catalyst Loading: Reduce the catalyst amount slightly, as high concentrations can sometimes promote side reactions.[21] |
| Reaction Stalls or is Sluggish | Insufficiently active catalyst system; Low temperature; Poor solubility of reagents. | 1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.2. Change Solvent System: Use a solvent or solvent mixture that ensures the solubility of all reactants (e.g., dioxane/water, toluene).[6]3. Screen Ligands: Employ more electron-rich and bulky phosphine ligands to accelerate the catalytic cycle.[22] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-fluorophenyl)thiophene via Grignard Reaction
This protocol is based on a general procedure for forming aryl-substituted thiophenes.[1]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous tetrahydrofuran (THF). Add a crystal of iodine to initiate the reaction. Prepare a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 2 hours.
-
Coupling Reaction: In a separate flame-dried flask, dissolve 2-bromothiophene (1.1 eq) and a nickel catalyst such as Ni(dppe)Cl₂ (0.01 eq) in anhydrous THF. Cool this solution to 0 °C.
-
Addition and Reaction: Slowly add the prepared Grignard reagent to the 2-bromothiophene solution via cannula. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.
-
Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature and carefully quench by adding 2M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[1] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-(4-fluorophenyl)thiophene.[1]
Protocol 2: Friedel-Crafts Acylation and Reduction
This protocol is adapted from reported syntheses of the target molecule.[3][4]
-
Acid Chloride Formation: In a flask equipped with a reflux condenser, add 5-bromo-2-methylbenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 2.0 eq). Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess SOCl₂ under reduced pressure to obtain the crude 5-bromo-2-methylbenzoyl chloride.
-
Friedel-Crafts Acylation: Dissolve 2-(4-fluorophenyl)thiophene (1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂). Cool the solution to 0 °C. Add a Lewis acid such as titanium tetrachloride (TiCl₄, 1.5 eq) dropwise.[4] Then, add a solution of the crude 5-bromo-2-methylbenzoyl chloride in CH₂Cl₂ dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Acylation Workup: Quench the reaction by pouring it slowly onto crushed ice with concentrated HCl. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield crude (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone. Purify by column chromatography.
-
Ketone Reduction: Dissolve the purified ketone (1.0 eq) in a suitable solvent such as a mixture of dichloromethane and acetonitrile. Add triethylsilane (Et₃SiH, 2.0-3.0 eq). Cool the mixture to 0 °C and add boron trifluoride etherate (BF₃·OEt₂, 2.0-3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Final Workup: Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NaHCO₃. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Key synthetic steps from an intermediate to the final product.
References
- 1. This compound | 1030825-20-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104892566A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 8. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Exploring Negishi coupling for conjugated polymer synthesis - American Chemical Society [acs.digitellinc.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of some mono and dialkynyl derivatives containing thieno[3,2-b]thiophene ring via Sonogashira alkynylation reaction | Ho Chi Minh City University of Education Journal of Science [journal.hcmue.edu.vn]
- 19. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 20. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. reddit.com [reddit.com]
- 23. pubs.rsc.org [pubs.rsc.org]
Identification of impurities in 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the manufacturing of Canagliflozin.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Grignard/Coupling Reaction) | - Incomplete formation of the Grignard reagent due to moisture or inactive magnesium.- Side reactions such as Wurtz coupling.- Inefficient coupling with 2-bromothiophene. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).- Use freshly crushed magnesium turnings.- Add a small crystal of iodine to initiate the Grignard reaction.- Control the rate of addition of p-fluorobromobenzene to maintain a gentle reflux.- Use an appropriate catalyst for the coupling reaction if a different coupling method is used. |
| Formation of multiple spots on TLC after Step 2 (Friedel-Crafts Acylation) | - Polyacylation of the thiophene ring.- Isomer formation due to acylation at different positions of the thiophene ring.- Incomplete reaction. | - Control the reaction temperature, typically by cooling the reaction mixture before and during the addition of the acylating agent.- Use the correct stoichiometry of reactants and Lewis acid (e.g., AlCl₃).- Monitor the reaction progress by TLC to ensure completion. |
| Incomplete reduction in Step 3 | - Insufficient amount of reducing agent.- Deactivation of the reducing agent.- Steric hindrance around the carbonyl group. | - Use a sufficient excess of the reducing agent (e.g., triethylsilane and boron trifluoride etherate).- Ensure the reducing agent is fresh and has been stored under appropriate conditions.- Increase the reaction time or temperature as needed, while monitoring for side reactions. |
| Presence of unknown impurities in the final product | - Contamination from starting materials or solvents.- Side reactions during any of the synthetic steps.- Degradation of the product during workup or purification. | - Use high-purity starting materials and solvents.- Analyze starting materials for potential contaminants.- Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions.- Perform a thorough workup and purification, for instance by recrystallization or column chromatography.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: Based on the synthetic route, the following impurities are commonly observed:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 2-(4-fluorophenyl)thiophene, 5-bromo-2-methylbenzoyl chloride.
-
Intermediates: (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone.
-
Homocoupling Products: Biphenyl derivatives from the coupling reaction.
-
Positional Isomers: From the Friedel-Crafts acylation at an alternative position on the thiophene ring.
-
-
Degradation Impurities:
-
Oxidation of the thiophene ring can lead to sulfoxide or sulfone impurities, particularly under harsh conditions.[6]
-
A summary of potential impurities is provided in the table below:
| Impurity Name | Structure | Likely Origin |
| 2-(4-fluorophenyl)thiophene | Unreacted starting material from Step 2. | |
| (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone | Incomplete reduction in Step 3. | |
| 4,4'-Difluorobiphenyl | Homocoupling of the Grignard reagent in Step 1. | |
| Isomeric Acylation Product | Friedel-Crafts acylation at the 3-position of the thiophene ring in Step 2. | |
| Canagliflozin Dimer Impurity | Potential dimerization side reaction.[7][8] | |
| Canagliflozin Hydroperoxide Impurity | Oxidation during synthesis or storage.[6] |
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for separating and quantifying the main component and its impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of isolated impurities. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide detailed structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
Q3: How can I purify the final product to remove these impurities?
A3: Recrystallization is a common and effective method for purifying the final product.[4] A suitable solvent system (e.g., acetone, isopropanol/water) should be chosen to provide good recovery of the pure product while leaving impurities in the mother liquor. For impurities that are difficult to remove by recrystallization, column chromatography on silica gel may be necessary.[5]
Experimental Protocols
Synthesis of this compound
This synthesis is typically performed in three main steps, as outlined below.
Methodology:
-
Under a nitrogen atmosphere, add magnesium turnings to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a thermometer.
-
Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-fluorobromobenzene in THF to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the magnesium is consumed.
-
Cool the Grignard reagent to 0°C and slowly add a solution of 2-bromothiophene in THF.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or used directly in the next step.
Methodology:
-
To a solution of 2-(4-fluorophenyl)thiophene in a suitable solvent (e.g., dichloromethane) at 0°C, add aluminum chloride (AlCl₃) portion-wise.
-
Slowly add a solution of 5-bromo-2-methylbenzoyl chloride in dichloromethane to the reaction mixture.
-
Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent like acetone.[4]
Methodology:
-
Dissolve the ketone intermediate in a suitable solvent such as dichloromethane.
-
Add triethylsilane to the solution.
-
Cool the mixture to 0°C and slowly add boron trifluoride etherate (BF₃·OEt₂).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization to yield the final product.
Analytical Data
The following table summarizes typical analytical data for the final product.
| Analysis | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥ 99.0% |
| ¹H NMR | Conforms to structure |
| Mass Spectrum | Conforms to structure |
Note: For detailed characterization data including ¹H-NMR, Mass Spectrometry, and HPLC, a Certificate of Analysis (CoA) should be consulted.[9]
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. CN104892566A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Friedel-Crafts Acylation of 2-(4-fluorophenyl)thiophene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene. The information is designed to help overcome common challenges and optimize reaction outcomes.
Troubleshooting Guide
The Friedel-Crafts acylation of substituted thiophenes can be susceptible to several side reactions that can impact yield and purity. Below is a table summarizing common issues, their potential causes, and recommended troubleshooting steps.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Decomposition of the thiophene ring: Strong Lewis acids can cause the sensitive thiophene ring to degrade or polymerize, especially at elevated temperatures.[1][2] - Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. - Insufficient Catalyst: Stoichiometric amounts of the Lewis acid are often required as it complexes with the ketone product.[3] | - Temperature Control: Maintain a low reaction temperature (e.g., 0-25°C) to minimize side reactions. Add the Lewis acid portion-wise to control any initial exotherm.[1] - Choice of Catalyst: Consider using a milder Lewis acid (e.g., SnCl₄, ZnCl₂) or a solid acid catalyst like a zeolite to reduce substrate degradation.[2][4][5] - Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous reagents and solvents. - Catalyst Stoichiometry: Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. |
| Formation of Dark, Tarry Material | - Polymerization of the thiophene: This is a common side reaction under strongly acidic conditions.[1] - High Reaction Temperature: Elevated temperatures promote polymerization and degradation. | - Strict Temperature Control: As with low yield, maintaining a low and consistent temperature throughout the reaction is critical.[1] - Reverse Addition: Consider adding the substrate to the acylating agent/Lewis acid mixture at a low temperature. |
| Formation of Multiple Products (Isomers) | - Lack of Regioselectivity: While acylation is expected at the 5-position of 2-(4-fluorophenyl)thiophene due to electronic and steric effects, acylation at other positions on the thiophene ring can occur.[6][7] - Reaction Conditions: The choice of Lewis acid and temperature can influence the regioselectivity of the reaction. | - Optimize Lewis Acid: Stronger Lewis acids like AlCl₃ generally favor the thermodynamically more stable product, which is typically the 2- or 5-substituted isomer for thiophene.[1] - Lower Reaction Temperature: Lower temperatures can enhance selectivity by favoring the kinetically controlled product.[1] |
| Di-acylation or Poly-acylation | - Highly Activating Substrate: While the acyl group is deactivating, preventing further acylation is a key advantage of this reaction. However, under forcing conditions, it might be possible.[8][9] | - Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the substrate. - Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid over-reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene?
The major product is expected to be 2-acetyl-5-(4-fluorophenyl)thiophene. The Friedel-Crafts acylation of 2-substituted thiophenes preferentially occurs at the vacant 5-position. This is due to the directing effect of the sulfur atom, which stabilizes the cationic intermediate formed during electrophilic attack at this position.[6][7]
Q2: How can I minimize the formation of tar-like byproducts?
Tar formation is a common issue arising from the polymerization of the thiophene ring under strong acidic conditions.[1] To mitigate this, it is crucial to:
-
Maintain low temperatures: Keep the reaction temperature strictly controlled, ideally between 0°C and room temperature.
-
Use high-purity reagents: Ensure all reagents, especially the solvent and the thiophene substrate, are anhydrous and free of impurities.
-
Control the addition of reagents: Add the Lewis acid catalyst slowly and in portions to manage any exothermic processes.
Q3: What are some alternative catalysts to aluminum chloride (AlCl₃) for this reaction?
While AlCl₃ is a common catalyst, its high reactivity can lead to the degradation of sensitive substrates like thiophenes.[2] Milder Lewis acids such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or iron(III) chloride (FeCl₃) can be effective alternatives.[2] Additionally, solid acid catalysts like zeolites are gaining attention as they are often more selective, reusable, and environmentally benign.[4][5]
Q4: Is it possible for the acylation to occur on the fluorophenyl ring?
The thiophene ring is significantly more electron-rich and thus more activated towards electrophilic aromatic substitution than the 4-fluorophenyl ring. The fluorine atom is an ortho-, para-director but is also deactivating. Therefore, acylation will overwhelmingly occur on the thiophene ring.
Q5: What is a general experimental protocol for this type of reaction?
Please note: This is a general procedure and should be optimized for the specific substrate and scale.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(4-fluorophenyl)thiophene (1 equivalent) and an anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) to the cooled solution.
-
Catalyst Addition: Slowly and portion-wise, add the Lewis acid (e.g., anhydrous aluminum chloride, 1.2 equivalents) while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Main reaction and potential side reactions in the Friedel-Crafts acylation.
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting logic for common issues in the acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Optimization of reaction conditions for the synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Technical Support Center: Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Welcome, Researchers and Scientists, to the technical support guide for the synthesis and optimization of this compound, a key intermediate in the synthesis of Canagliflozin.[1][2][3] This resource provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help you navigate challenges and improve reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
Low yields and the formation of side products are common hurdles in multi-step organic syntheses. The primary route to the target molecule often involves a Friedel-Crafts acylation followed by a reduction.[1][4] Below is a breakdown of common problems, their potential causes, and actionable solutions.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Friedel-Crafts Acylation | 1. Moisture: Lewis acid catalyst (e.g., AlCl₃, TiCl₄) is sensitive to moisture.[4] 2. Catalyst Inactivity: Poor quality or improperly stored catalyst. 3. Insufficient Reactivity: The acyl chloride or the thiophene substrate may be deactivated. | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle the Lewis acid catalyst under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid or purify the existing stock. 3. Increase Catalyst Loading: Incrementally increase the molar equivalents of the Lewis acid. Consider a more reactive acylating agent if necessary. |
| Incomplete Reduction of Ketone | 1. Reducing Agent Degradation: Reagents like NaBH₄ can degrade with improper storage. 2. Insufficient Reagent: Not enough molar equivalents of the reducing agent. 3. Low Temperature: Reaction may be too slow at lower temperatures. | 1. Use Fresh Reducing Agent: Verify the activity of the sodium borohydride. 2. Increase Stoichiometry: Increase the equivalents of NaBH₄. 3. Optimize Temperature: While some reductions are run at 0°C to control selectivity, sluggish reactions can be gently warmed to room temperature or slightly above (e.g., 50°C), monitoring for side product formation.[4] |
| Formation of Side Products | 1. Over-reduction: Stronger reducing conditions might reduce other functional groups. 2. Homocoupling: In coupling-based alternative routes (e.g., Suzuki), homocoupling of the boronic acid is a common side reaction.[5] 3. Protodeboronation: Loss of the boronic acid group before coupling can occur, especially with electron-deficient systems.[6][7] | 1. Use a Milder Reducing Agent: Triethylsilane (Et₃SiH) with a Lewis acid like BF₃·OEt₂ is a common choice for reducing benzyl ketones.[1] 2. Optimize Catalyst/Ligand/Base: In Suzuki couplings, screen different palladium catalysts, phosphine ligands, and bases. Ensure the reaction is thoroughly degassed to prevent catalyst deactivation which can favor homocoupling.[6][8] 3. Use Stable Boron Reagents: Consider using more stable boronic esters (e.g., pinacol esters) and choose bases and solvents that minimize protodeboronation (e.g., K₃PO₄ over stronger bases).[6][7] |
| Difficulty in Purification | 1. Similar Polarity: The product and starting materials or byproducts may have very similar polarity, making chromatographic separation difficult.[8] 2. Oily Product: The final product may not crystallize easily. | 1. Optimize Chromatography: Test different solvent systems (e.g., Hexane/Ethyl Acetate, Hexane/DCM). If co-elution is an issue, consider derivatization of the impurity to change its polarity, or re-crystallization of the crude product. 2. Induce Crystallization: Try trituration with a non-polar solvent (e.g., hexane or pentane), or attempt crystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely cited route involves a two-step process:
-
Friedel-Crafts Acylation: 2-(4-fluorophenyl)thiophene is acylated with 5-bromo-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst (like TiCl₄) to form (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone.[4]
-
Reduction: The resulting ketone is then reduced to the target methylene bridge compound. A common method for this is using a combination of a reducing agent and a Lewis acid, such as sodium borohydride (NaBH₄) with titanium tetrachloride (TiCl₄) or triethylsilane (Et₃SiH) with boron trifluoride etherate (BF₃·OEt₂).[1][4]
Q2: My Suzuki coupling reaction to form the 2-arylthiophene core is giving a low yield. What should I check first?
A2: For low yields in Suzuki couplings, systematically check the following:
-
Inert Atmosphere: Ensure the reaction is rigorously protected from oxygen, which deactivates the palladium catalyst. Purge the vessel and solvents with an inert gas like argon or nitrogen.[6]
-
Reagent Quality: Boronic acids can degrade, and phosphine ligands can oxidize.[6] Use fresh, high-purity reagents. Thiophene boronic acids, in particular, can be unstable and prone to decomposition.[7][9]
-
Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, and base is critical. For challenging substrates like thiophenes, specialized ligands (e.g., biaryl phosphines like SPhos) may be required to achieve good yields.[10]
-
Solvent and Base: Use anhydrous, degassed solvents. The base (e.g., K₂CO₃, K₃PO₄) should be of high purity and appropriate strength for the reaction.[8]
Q3: Can I use a different method besides Friedel-Crafts and reduction?
A3: Yes, alternative strategies exist, though they may have different challenges. One potential route is a palladium-catalyzed Suzuki cross-coupling reaction between a suitable 5-(4-fluorophenyl)thiophene derivative and (5-bromo-2-methylphenyl)methan-1-ol derivative or its corresponding halide. However, the reactivity of benzylic halides in Suzuki couplings can be different from aryl halides, requiring specific optimization.[11][12]
Detailed Experimental Protocol
This protocol describes a representative two-step synthesis based on literature methods.[1][4]
Step 1: Synthesis of (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone (Friedel-Crafts Acylation)
-
Reagent Preparation: To a solution of 5-bromo-2-methylbenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride or thionyl chloride (SOCl₂) (~2.0 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases, indicating the formation of 5-bromo-2-methylbenzoyl chloride. Remove the solvent and excess reagent under reduced pressure.
-
Reaction Setup: In a separate, oven-dried, three-neck flask under an argon atmosphere, dissolve 2-(4-fluorophenyl)thiophene (1.0 eq) in anhydrous DCM.
-
Acylation: Cool the thiophene solution to 0°C. Add titanium tetrachloride (TiCl₄) (1.5 eq) dropwise. After stirring for 15 minutes, add a solution of the previously prepared 5-bromo-2-methylbenzoyl chloride in anhydrous DCM dropwise.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 5-12 hours, monitoring by TLC. Upon completion, carefully quench the reaction by pouring it into ice-cold water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the ketone product.
Step 2: Synthesis of this compound (Ketone Reduction)
-
Reaction Setup: To a solution of the ketone from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dimethoxyethane (DME) under an argon atmosphere, add sodium borohydride (NaBH₄) (1.5 eq).
-
Reduction: Stir the mixture at a controlled temperature (e.g., 70°C in DME) for 2 hours.[4] Cool the mixture to room temperature.
-
Lewis Acid Addition: Carefully add a solution of titanium tetrachloride (TiCl₄) (1.5 eq) in DCM dropwise. The mixture may change color. Stir at a slightly elevated temperature (e.g., 50°C) for 5 hours or until the reaction is complete by TLC.[4]
-
Workup and Purification: Quench the reaction with water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the final compound by column chromatography or recrystallization to obtain this compound.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General two-step synthesis workflow for the target compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. CN104892566A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound | 1030825-20-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. This key intermediate is instrumental in the synthesis of Canagliflozin, a significant therapeutic agent for type 2 diabetes.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary and most effective methods for purifying this compound are silica gel column chromatography and recrystallization.[2] Column chromatography is highly versatile for separating the target compound from starting materials, reagents, and byproducts. Recrystallization is an excellent technique for achieving high purity of the final solid product, assuming a suitable solvent system can be identified.[2][3]
Q2: What are the likely impurities in my crude product?
A2: Given the synthetic route, which often involves a Suzuki coupling followed by a Friedel-Crafts reaction and subsequent reduction, common impurities may include:
-
Unreacted starting materials: 2-bromothiophene, p-bromofluorobenzene, 2-methyl-5-bromobenzoic acid, or their derivatives.[4]
-
Homocoupling byproducts: from the Suzuki coupling reaction.
-
Palladium catalyst residues: from the Suzuki coupling step.[5][6]
-
Incomplete reduction products: such as the ketone precursor (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone.[7]
-
Byproducts from Friedel-Crafts reaction: including regioisomers or di-acylated species, although acylation of thiophene is generally regioselective for the 2-position.[8][9]
Q3: My purified product has a persistent yellow or brown color. What could be the cause and how can I remove it?
A3: Residual palladium catalyst from the Suzuki coupling step can often impart a dark color to the final product. Additionally, highly conjugated impurities or degradation products can cause discoloration. Passing the material through a short plug of silica gel or celite can help in removing baseline impurities and some color.[2] If palladium is the suspected cause, treatment with a metal scavenger resin may be effective.[5][10] Recrystallization can also be very effective at excluding colored impurities.
Q4: I am having difficulty inducing crystallization of the purified oil. What should I do?
A4: If the product oils out or fails to crystallize, you can try several techniques. First, ensure the solution is not supersaturated with impurities, which can inhibit crystal formation. If the purity is high, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also a highly effective method. Using a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) and slowly adding the poor solvent until turbidity appears can also induce crystallization upon slow cooling.[3]
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product and a Key Impurity | The solvent system (eluent) is not optimal for resolving the compounds. | Perform a systematic TLC analysis with various solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[2] Try a shallow gradient elution, slowly increasing the polarity of the eluent to improve separation. |
| Product is Degrading on the Column | The silica gel is too acidic for the thiophene derivative. | Deactivate the silica gel by pre-treating it with a base like triethylamine (1-2% in the eluent).[2] Alternatively, consider using a different stationary phase such as neutral alumina. |
| Streaking of the Product on TLC and Column | The compound may be too polar for the chosen eluent, or it might be interacting strongly with the silica. It could also indicate the presence of acidic or basic impurities. | Add a small amount of a polar solvent like methanol to the eluent to improve the spot shape. If acidic or basic impurities are suspected, a pre-purification workup (acid/base washes) might be necessary. |
| Residual Palladium Catalyst in Purified Fractions | Palladium complexes can sometimes co-elute with the product. | Filter the crude reaction mixture through a pad of celite before chromatography to remove the bulk of the palladium.[2] If it persists, consider using a palladium scavenger resin post-chromatography.[5][10] |
Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| Compound Oils Out Instead of Crystallizing | The cooling rate is too fast, or the solvent is not ideal, leading to the compound's melting point being below the solution temperature. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Try a different solvent or a solvent mixture. Using a larger volume of solvent might also help. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | Reduce the volume of the solvent by evaporation and attempt to cool again. If still unsuccessful, add a poor solvent (anti-solvent) dropwise to the solution at room temperature until it becomes cloudy, then gently heat until clear and cool slowly. |
| Low Recovery of Purified Product | Too much solvent was used for dissolution, or the product is significantly soluble in the cold washing solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3] When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. |
| Premature Crystallization During Hot Filtration | The solution cools too quickly in the funnel, causing the product to crystallize along with insoluble impurities. | Use a heated filtration setup (e.g., a heated funnel) and pre-heat the receiving flask. Add a small excess of hot solvent before filtration to ensure the compound remains in solution. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
Objective: To separate this compound from reaction impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (or Dichloromethane)
-
Glass chromatography column
-
Collection tubes and rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various ratios of hexane and ethyl acetate to find a solvent system that provides good separation of the desired product from impurities (aim for a target Rf value of 0.2-0.4).[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze each fraction by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[2]
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Purified (by chromatography) or crude this compound
-
Screening solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, heptane/ethyl acetate mixture)[13][14]
-
Erlenmeyer flask and condenser
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[3] Common solvent systems for aromatic compounds include ethanol, toluene, or mixtures like hexane/ethyl acetate.[13]
-
Dissolution: Place the compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.[3]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the purification process.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN104892566A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 7. This compound | 1030825-20-7 [chemicalbook.com]
- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. epfl.ch [epfl.ch]
- 13. pharmtech.com [pharmtech.com]
- 14. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
Improving the regioselectivity of the synthesis of disubstituted thiophenes
Welcome to the technical support center for the synthesis of disubstituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the regioselective synthesis of these important heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments.
Low Regioselectivity & Isomer Separation
Question: My reaction produces a mixture of regioisomers (e.g., 2,4- and 2,5-disubstituted thiophenes), and I'm struggling to isolate the desired product. What can I do?
Answer: Achieving high regioselectivity is a common challenge. The electronic and steric properties of the substituents and the reaction mechanism play a crucial role. When a mixture is obtained, consider the following troubleshooting steps:
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can enhance selectivity, especially in kinetically controlled reactions like lithiation. For instance, the deprotonation of 3-methylthiophene with n-BuLi and a catalytic amount of TMP-H shows significantly improved regioselectivity at lower temperatures.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. Experiment with a range of solvents (e.g., THF, dioxane, toluene) to find the optimal medium for your reaction.
-
Catalyst/Ligand System: In metal-catalyzed reactions, the choice of ligand is critical.[2] Systematically screen different ligands to find one that sterically or electronically favors the formation of the desired isomer. For direct C-H arylation, phosphine-free palladium complexes have shown high efficiency and selectivity for the α-position (C2/C5).[3]
-
Base: The strength and nature of the base can dictate the site of deprotonation. For metalations, using TMP (2,2,6,6-tetramethylpiperidine) based reagents like TMPMgCl·LiCl can provide excellent regioselectivity, avoiding cryogenic conditions.[1][4][5]
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for separating isomers.[6] Systematically screen different solvent systems, starting with low polarity (e.g., hexanes/ethyl acetate) and gradually increasing it. High-Performance Liquid Chromatography (HPLC) may be required for difficult separations.[6]
-
Crystallization: If your desired isomer is a solid, fractional crystallization can be a powerful purification technique.[6] Experiment with various solvents to identify one where the desired isomer has lower solubility.
-
Low Yields and Stalled Reactions
Question: My reaction is giving a very low yield of the desired disubstituted thiophene, or it seems to stop before the starting material is fully consumed. What are the common causes?
Answer: Low yields and incomplete reactions can stem from several factors. A systematic approach to troubleshooting is essential.
-
Reagent Quality and Stoichiometry:
-
Purity: Ensure all reagents, especially organometallic compounds and catalysts, are pure and handled under appropriate conditions (e.g., inert atmosphere).[7] Moisture or oxygen can deactivate catalysts and reagents.[7]
-
Activity: Use fresh catalysts or robust pre-catalysts. Palladium catalysts, in particular, can lose activity over time.[7]
-
Boronic Acids: In Suzuki couplings, boronic acids can undergo protodeboronation.[7][8] Using more stable derivatives like pinacol esters or trifluoroborate salts can mitigate this side reaction.[7][8]
-
-
Reaction Conditions:
-
Temperature: If a reaction is sluggish, gradually increasing the temperature may improve the rate.[9] However, be mindful that higher temperatures can also lead to byproduct formation.[9]
-
Solubility: Ensure all reactants are soluble in the chosen solvent system. Poor solubility can lead to a stalled reaction.[7]
-
Degassing: For cross-coupling reactions, thoroughly degas all solvents and the reaction mixture to remove oxygen, which can cause catalyst decomposition and side reactions like homocoupling.[7]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right synthetic strategy to achieve a specific substitution pattern (e.g., 2,4- vs. 2,5-disubstituted)?
A1: The choice of strategy depends on the desired substitution pattern and the available starting materials.
-
For 2,5-Disubstituted Thiophenes: These are often accessed via electrophilic substitution or metal-catalyzed cross-coupling of 2,5-dihalothiophenes. Direct C-H arylation methods also show a strong preference for the C2 and C5 positions.[3]
-
For 2,4-Disubstituted Thiophenes: Synthesizing this pattern is often more challenging. Directed metalation strategies are very effective. For example, starting with a 3-substituted thiophene, deprotonation often occurs selectively at the C2 position due to the directing effect of the sulfur atom and sterics.[1][4] Subsequent functionalization can then be directed to the C4 position. A protocol utilizing regioselective magnesiation with i-PrMgCl and catalytic TMP-H has been developed for this purpose, providing excellent selectivity for the 2,4-isomer.[1]
-
For 3,4-Disubstituted Thiophenes: These can be synthesized via cycloaddition-cycloreversion procedures or by starting with a pre-functionalized thiophene, such as 3,4-dibromothiophene, and performing subsequent cross-coupling reactions.[7][10]
Q2: What are the key factors that control regioselectivity in the functionalization of a substituted thiophene?
A2: Three main factors govern regioselectivity:
-
Electronic Effects: The thiophene ring is electron-rich, and the C2/C5 positions are generally more nucleophilic and susceptible to electrophilic attack than the C3/C4 positions.[11] Electron-donating groups typically activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it.
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, directing incoming reagents to less hindered sites. This is often exploited in directed metalation reactions.
-
Directing Groups: A functional group on the thiophene ring can direct metalation (lithiation, magnesiation, etc.) to an adjacent position. For example, an ester group can act as a coordinating directing group to regioselectively iodinate the ortho-position (C3).[12]
Q3: My Suzuki-Miyaura cross-coupling reaction is producing significant homocoupling and dehalogenation byproducts. How can I minimize these?
A3: These are common side reactions in Suzuki couplings.
-
Homocoupling: This byproduct often arises from the presence of oxygen.[7] Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).[7]
-
Dehalogenation: The replacement of the halide with a hydrogen atom can be a problem, particularly when water is present.[7] While Suzuki reactions often require some water, using the minimal amount necessary or employing anhydrous conditions can help reduce dehalogenation.[7] The choice of base is also critical; using a weaker base or optimizing the base-to-substrate ratio can sometimes suppress this side reaction.
Q4: What are the typical regiochemical outcomes for common named reactions used in thiophene synthesis?
A4:
-
Gewald Aminothiophene Synthesis: This reaction condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur to form a polysubstituted 2-aminothiophene.[13][14] When an unsymmetrical ketone is used, the regioselectivity can be variable.[15] The reaction generally proceeds via a Knoevenagel condensation, followed by sulfur addition and cyclization.[13]
-
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[16][17] The substitution pattern of the resulting thiophene is directly determined by the structure of the starting 1,4-diketone. A common byproduct is the corresponding furan, which can be minimized by using Lawesson's reagent instead of P₄S₁₀ and maintaining the lowest effective reaction temperature.[9]
-
Fiesselmann Thiophene Synthesis: This reaction produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[18][19] The method offers a high degree of regiocontrol for accessing this specific substitution pattern.[20]
Data Summaries
Table 1: Regioselectivity in the Deprotonation of 3-Methylthiophene[1]
| Base System | Additive (mol %) | Temperature (°C) | Regioisomeric Ratio (2,4- : 2,3-) |
| n-BuLi | TMP-H (100) | -78 | >35:1 |
| n-BuLi | TMP-H (10) | -20 | 12:1 |
| i-PrMgCl | TMP-H (10) | 66 | >40:1 |
TMP-H = 2,2,6,6-tetramethylpiperidine
Table 2: Conditions for Regioselective Suzuki-Miyaura Cross-Coupling[12][21]
| Thiophene Substrate | Coupling Partner | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 12 | 76 |
| Ethyl 4-bromo-5-(p-tolyl)thiophene-2-carboxylate | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 1.67 | 93 |
| Ethyl 4-bromo-5-(4-methoxyphenyl)thiophene-2-carboxylate | p-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 2 | 90 |
Experimental Protocols
Protocol 1: Regioselective Magnesiation for 2,4-Disubstituted Thiophenes[1]
This protocol describes the regioselective deprotonation of a 3-substituted thiophene at the C2 position followed by acylation.
-
Setup: To an oven-dried flask under an argon atmosphere, add 3-methylthiophene (1.0 equiv) and anhydrous THF.
-
Reagent Preparation: In a separate flask, prepare the magnesium-amide base by adding 2,2,6,6-tetramethylpiperidine (TMP-H, 0.1 equiv) to a solution of isopropylmagnesium chloride (i-PrMgCl, 1.1 equiv) in THF.
-
Deprotonation: Add the prepared Mg-TMP base to the solution of 3-methylthiophene.
-
Reaction: Heat the mixture at reflux (approx. 66 °C) and monitor the reaction for completion (e.g., 36 hours).
-
Electrophilic Quench: Cool the reaction mixture. In this example, add phthalic anhydride (1.2 equiv) and stir until the reaction is complete.
-
Workup: Quench the reaction with an aqueous acid solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-disubstituted thiophene.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[21]
This protocol describes the palladium-catalyzed cross-coupling of a bromo-substituted thiophene with an arylboronic acid.
-
Setup: In a reaction vessel, combine the bromo-substituted thiophene (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 3: Microwave-Assisted Paal-Knorr Thiophene Synthesis[9]
This protocol describes the rapid synthesis of a substituted thiophene from a 1,4-dicarbonyl compound.
-
Setup: In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv), Lawesson's reagent (0.5 equiv), and a suitable solvent (e.g., toluene). Add a magnetic stir bar.
-
Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vial in a microwave synthesizer and irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-20 minutes). Caution: This reaction generates H₂S gas and must be performed in a well-ventilated fume hood.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the vial to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. Purify the crude residue by flash column chromatography on silica gel to yield the pure substituted thiophene.
Visualizations
Caption: Troubleshooting workflow for low regioselectivity.
Caption: Decision logic for selecting a synthetic route.
Caption: Key factors controlling regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Regiospecific synthesis of 3,4-disubstituted thiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. scribd.com [scribd.com]
- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 17. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 18. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 19. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 20. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts [organic-chemistry.org]
Technical Support Center: Synthesis of 2-(4-fluorophenyl)thiophene via Grignard Reaction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-fluorophenyl)thiophene using Grignard reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Grignard reaction for preparing 2-(4-fluorophenyl)thiophene, either through direct coupling or as an intermediate step.
Issue 1: The Grignard reaction fails to initiate.
-
Question: I've combined my aryl halide (e.g., 4-bromofluorobenzene or 2-bromothiophene) with magnesium turnings in anhydrous ether, but the reaction won't start. What should I do?
-
Answer: This is a frequent challenge, often due to the passivating oxide layer on the magnesium surface or the presence of trace moisture.[1][2] Here are several activation techniques:
-
Chemical Activation: Add a small crystal of iodine to the flask.[2][3] The disappearance of the brown color indicates the activation of the magnesium surface.[4] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles signals initiation.[2]
-
Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass stir rod to expose a fresh, unoxidized surface.[2][5]
-
Initiator: Add a small amount of a pre-formed Grignard reagent to kickstart the reaction.[2]
-
Heat: Gentle heating with a heat gun can sometimes initiate the reaction, but be cautious with volatile ether solvents.
-
Issue 2: The reaction starts, but the yield of 2-(4-fluorophenyl)thiophene is low.
-
Question: My reaction initiated, but upon workup and analysis, the yield of the desired product is significantly lower than expected. What are the potential causes?
-
Answer: Low yields can result from several factors, including side reactions and incomplete conversion.
-
Wurtz-type Coupling: A major side reaction is the coupling of the Grignard reagent with the unreacted aryl halide.[2][6] For example, 2-thienylmagnesium bromide can react with another molecule of 2-bromothiophene to form 2,2'-bithiophene. This is favored at higher concentrations and temperatures.
-
Solution: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration. Ensure the reaction does not overheat; use an ice bath to moderate the exothermic reaction.[3]
-
-
Homocoupling: The formation of biphenyl-type impurities, such as 4,4'-difluorobiphenyl, can occur from the coupling of two aryl radicals.[4][6]
-
Solution: This is often a competing reaction. Optimizing the addition rate and temperature can help minimize it.
-
-
Reaction with Moisture or Air: Grignard reagents are highly reactive and will be quenched by water or oxygen.[1][7]
-
Issue 3: The reaction mixture turns dark or black.
-
Question: During the reaction, the solution became very dark, and I recovered very little product. What does this indicate?
-
Answer: A darkening of the reaction mixture often points to side product formation or decomposition.[2][3] Prolonged heating can sometimes contribute to this. If refluxing, ensure it is not for an excessive period, as this can degrade the Grignard reagent and promote side reactions.[3]
Issue 4: Difficulty in purifying the final product.
-
Question: I have a crude product, but I am struggling to isolate pure 2-(4-fluorophenyl)thiophene. What purification methods are recommended?
-
Answer: 2-(4-fluorophenyl)thiophene is a solid at room temperature but can be an oil when impure or warm.[8]
-
Recrystallization: This is a common and effective method. Petroleum ether is a suitable solvent.[8] The crude product is dissolved in hot petroleum ether, filtered to remove insoluble impurities, and then cooled to induce crystallization of the pure product.[8] An alternative is a mixed solvent system of ethanol and water.[9]
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed.[10]
-
Vacuum Distillation: Fractional distillation under reduced pressure can also be used to purify the product before recrystallization.[8]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of 2-(4-fluorophenyl)thiophene via a Kumada coupling reaction.
| Parameter | Value/Range | Notes | Reference |
| Catalyst | 1,2-bis(diphenylphosphino)ethane nickel chloride (dppeNiCl₂) | A common catalyst for this specific cross-coupling. | [11] |
| Catalyst Loading | 0.0001 - 0.1 mol% (relative to 2-bromothiophene) | Adjusting the catalyst particle size can improve efficiency. | [11] |
| Reaction Temperature | 20 - 80 °C | The reaction is exothermic; temperature control is crucial. | [11] |
| Solvents | Tetrahydrofuran (THF), 2-methyl-THF, Toluene | Anhydrous ether solvents are essential for Grignard reagent stability. | [11] |
| Recrystallization Temp. | 60 °C (with Petroleum Ether) | The crude product is dissolved in hot solvent and cooled. | [8] |
Experimental Protocols
Protocol 1: Preparation of 4-Fluorophenylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen or argon.[2][4]
-
Reagent Setup: Place 1.2 equivalents of magnesium turnings into the flask. Add a small crystal of iodine.[3]
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask via syringe, enough to cover the magnesium.[12]
-
Initiation: In the dropping funnel, add a solution of 1.0 equivalent of 4-bromofluorobenzene in anhydrous ether. Add a small portion of this solution to the magnesium suspension.[7]
-
Reaction: The reaction should initiate, evidenced by the disappearance of the iodine color, gentle refluxing, and a cloudy/gray appearance.[1][4] Once initiated, add the remainder of the 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting gray-to-brown solution is the Grignard reagent and should be used promptly.[3]
Protocol 2: Kumada Coupling to Synthesize 2-(4-fluorophenyl)thiophene
-
Catalyst Addition: To the freshly prepared 4-fluorophenylmagnesium bromide solution, add the nickel catalyst (e.g., dppeNiCl₂, 0.01 mol%) under an inert atmosphere.[11]
-
Substrate Addition: Slowly add a solution of 1.0 equivalent of 2-bromothiophene in anhydrous THF to the reaction mixture. Control the addition rate to keep the internal temperature below 40°C.
-
Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC or GC-MS).[11]
-
Workup: Cool the reaction mixture to room temperature and quench by slowly adding it to an ice-cold aqueous solution of a weak acid (e.g., ammonium chloride or dilute HCl).[7]
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volume).[8][13]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8][13] Purify the crude solid by recrystallization from hot petroleum ether.[8]
Visualizations
The following diagrams illustrate key workflows in the troubleshooting and experimental process.
Caption: Troubleshooting flowchart for common Grignard reaction issues.
Caption: Experimental workflow for 2-(4-fluorophenyl)thiophene synthesis.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 9. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. CN108658929B - Preparation method of high-purity 2- (4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 12. adichemistry.com [adichemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Minimizing by-product formation in the reduction of the diaryl ketone intermediate
Technical Support Center: Reduction of Diaryl Ketone Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the reduction of diaryl ketone intermediates to their corresponding secondary alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reduction of a diaryl ketone?
The primary product of the reduction of a diaryl ketone, such as benzophenone, is the corresponding secondary alcohol, for instance, benzhydrol (diphenylmethanol).[1][2][3][4] This is achieved through the addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.[5][6]
Q2: What are the common by-products in the reduction of diaryl ketones?
Common by-products can include:
-
Unreacted Starting Material: Incomplete conversion is a frequent issue, leaving residual diaryl ketone in the product mixture.[1]
-
Over-reduction Products: With stronger reducing agents or certain catalysts (like Palladium on carbon), the diaryl ketone can be further reduced to the corresponding diarylmethane (e.g., diphenylmethane).[7] This is less common with milder reagents like sodium borohydride under standard conditions.
-
Pinacols: In some cases, particularly with electrochemical or photochemical reductions, two ketone molecules can couple to form a pinacol (a 1,2-diol).[8]
-
Borate Esters: When using borohydride reagents in alcoholic solvents, borate esters are formed as intermediates, which are then typically hydrolyzed during the workup to yield the final alcohol product.[5][9]
Q3: Which reducing agents are typically used for this transformation?
Sodium borohydride (NaBH₄) is a commonly used reagent due to its mildness, selectivity for aldehydes and ketones, and compatibility with protic solvents like methanol and ethanol.[1][2][3][4][5][9] Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent but is less selective and requires anhydrous conditions. Catalytic transfer hydrogenation is another effective method.
Q4: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in the reduction of diaryl ketones. Protic solvents like methanol and ethanol are commonly used with sodium borohydride as they can also act as a proton source for the final step of the reaction.[1][4] The choice of solvent can also influence the reaction rate and selectivity. For instance, in some cases, the use of specific alcohols can lead to the formation of ether by-products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Significant amount of starting material remains) | 1. Insufficient Reducing Agent: The molar ratio of the reducing agent to the ketone may be too low.[1] 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion.[1] 4. Decomposition of Reducing Agent: Sodium borohydride can decompose in acidic or neutral aqueous solutions over time.[9] | 1. Increase the molar equivalent of the reducing agent. A slight excess is often used to ensure complete conversion.[1][4] 2. Increase the reaction temperature. Gently warming the reaction mixture can increase the reaction rate.[10] 3. Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.[4] 4. Use a fresh solution of the reducing agent and ensure the reaction medium is slightly basic if using aqueous solutions. |
| Formation of Over-reduction Product (e.g., Diphenylmethane) | 1. Use of a Strong Reducing Agent: Reagents like LiAlH₄ or catalytic hydrogenation with certain catalysts (e.g., Pd/C) can lead to over-reduction.[7] 2. High Reaction Temperature or Pressure: More forcing conditions can promote further reduction. | 1. Switch to a milder reducing agent like sodium borohydride. [5] 2. Optimize reaction conditions. Lower the temperature and/or pressure of the hydrogenation. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Unreacted starting material or solvent residues can lower the melting point of the product, causing it to be an oil or a low-melting solid. 2. Incorrect Product: An unexpected side reaction may have occurred. | 1. Purify the product. Recrystallization or column chromatography can be used to remove impurities.[1] 2. Characterize the product thoroughly. Use techniques like NMR, IR, and mass spectrometry to confirm the structure of the product. |
| Difficulty in Product Isolation/Purification | 1. Formation of Emulsions during Workup: This can make phase separation difficult. 2. Co-precipitation of Boron Salts: Boron-containing by-products can contaminate the desired product. 3. Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Ensure complete hydrolysis of borate esters during workup. Acidifying the aqueous layer can help dissolve boron salts.[11] 3. Optimize the solvent system for TLC and column chromatography to achieve better separation. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is commonly used. |
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield in the Reduction of Benzophenone with NaBH₄
| Diaryl Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield of Alcohol (%) | Reference |
| Benzophenone | NaBH₄ | Methanol | Room Temp. | 0.33 | 81 | [10] |
| Benzophenone | NaBH₄ | Ethanol | Room Temp. | 0.67 | 70.58 | [1] |
| Benzophenone | NaBH₄ | Methanol | 0 | 0.5 | ~70-85 (crude) | [11] |
| 9H-Fluoren-9-one | NaBH₄ | Methanol | 0 | Not specified | Not specified | [12] |
| 3-Nitroacetophenone | NaBH₄ | Ethanol | Room Temp. | Not specified | Not specified | [12] |
Note: The yields reported are for the desired alcohol product. The percentage of by-products is often not quantified in these procedures, with the primary impurity being the unreacted starting material.
Experimental Protocols
Protocol 1: Reduction of Benzophenone to Diphenylmethanol using Sodium Borohydride in Methanol
This protocol is adapted from a typical laboratory procedure.[10]
Materials:
-
Benzophenone
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Cold Water
-
Ice Bath
-
Erlenmeyer Flask
-
Magnetic Stirrer and Stir Bar
-
Vacuum Filtration Apparatus
Procedure:
-
Dissolve approximately 1.28 g of benzophenone in 8 mL of methanol in a 25 mL Erlenmeyer flask. If necessary, gently warm the mixture on a steam bath to fully dissolve the solid, then allow it to cool to room temperature.
-
Carefully add approximately 0.128 g of sodium borohydride to the benzophenone solution in one portion.
-
Swirl the flask to ensure mixing. The reaction is exothermic and may bubble slightly. Allow the reaction mixture to stand at room temperature for 20 minutes with occasional swirling.
-
After the reaction period, add 4 mL of cold water to the mixture.
-
Gently heat the solution on a steam bath for 5 minutes.
-
Cool the mixture in an ice bath to precipitate the diphenylmethanol product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Allow the product to air dry.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the disappearance of the benzophenone spot.[4]
Visualizations
References
- 1. zenodo.org [zenodo.org]
- 2. studylib.net [studylib.net]
- 3. chemistry-online.com [chemistry-online.com]
- 4. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciencing.com [sciencing.com]
- 7. Investigation of the Electrochemical Reduction of Benzophenone in Aprotic Solvents Using the Method of Cyclic Voltammetry | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthesis routes for 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the production of various pharmaceuticals. The comparison focuses on reaction yields, conditions, and methodologies to aid researchers in selecting the most suitable pathway for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through a multi-step process. The most extensively documented approach, which we will designate as Route 1 , involves the initial formation of a 2-arylthiophene, followed by acylation and subsequent reduction. An alternative, Route 2 , has been described involving a double Suzuki cross-coupling, a reduction, and a Sandmeyer reaction; however, detailed public data for this route is limited. This guide will focus on the variations within the well-established Route 1.
Route 1 can be summarized in three key steps:
-
Formation of 2-(4-fluorophenyl)thiophene: This is typically achieved via a cross-coupling reaction, with Suzuki and Kumada couplings being common methods.
-
Friedel-Crafts Acylation: The 2-(4-fluorophenyl)thiophene intermediate is then acylated with a derivative of 5-bromo-2-methylbenzoic acid.
-
Reduction of the Ketone: The final step involves the reduction of the ketone formed in the previous step to yield the target molecule.
Below is a logical workflow of the synthesis pathways discussed:
Caption: Synthetic workflow for Route 1 to obtain this compound.
Comparative Data of Synthesis Routes
The following table summarizes quantitative data for the key steps in Route 1, based on reported experimental findings.
| Step | Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 1. Coupling | Suzuki Coupling | 4-fluorophenylboronic acid, 2-bromothiophene, Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 80 °C | 24 h | Not specified | [1] |
| Kumada Coupling | 4-fluorophenyl magnesium bromide, 2-bromothiophene, NiCl₂(dppe) | Not specified | Not specified | Not specified | Not specified | ||
| 2. Acylation | Friedel-Crafts | 2-(4-fluorophenyl)thiophene, 5-bromo-2-methylbenzoyl chloride, AlCl₃ | Not specified | Not specified | Not specified | 69 | [2] |
| Friedel-Crafts | 2-(4-fluorophenyl)thiophene, 5-bromo-2-methylbenzoyl chloride, TiCl₄ | Not specified | Not specified | Not specified | 88 | ||
| 3. Reduction | Silane Reduction | (5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone, Et₃SiH, BF₃·OEt₂ | Not specified | Not specified | Not specified | 70 | [2] |
| Borohydride/Lewis Acid | (5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone, NaBH₄, TiCl₄ | DME/CH₂Cl₂ | 50 °C | 5 h | 78 |
Experimental Protocols
Route 1: Suzuki Coupling, Friedel-Crafts Acylation, and Reduction
Step 1: Synthesis of 2-(4-fluorophenyl)thiophene via Suzuki Coupling
-
Materials: 4-fluorophenylboronic acid, 2-bromothiophene, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), Toluene, Ethanol.
-
Procedure: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-fluorophenylboronic acid (1.0 eq) in a 2:1:1 mixture of toluene, ethanol, and an aqueous solution of K₂CO₃ (2.0 eq). Add Pd(PPh₃)₄ (catalytic amount) to the mixture and stir for 5 minutes at room temperature. Add 2-bromothiophene (1.0 eq) and reflux the mixture at 80°C for 24 hours. After cooling, the reaction mixture is extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified.[1]
Step 2: Synthesis of (5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone via Friedel-Crafts Acylation
-
Materials: 2-(4-fluorophenyl)thiophene, 5-bromo-2-methylbenzoyl chloride, Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄), Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of 2-(4-fluorophenyl)thiophene (1.0 eq) in anhydrous dichloromethane, add the Lewis acid (AlCl₃ or TiCl₄, 1.1 eq) at 0°C. To this mixture, add a solution of 5-bromo-2-methylbenzoyl chloride (1.0 eq) in dichloromethane dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with ice-water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ketone is purified by chromatography. A reported yield for a similar reaction using TiCl₄ was 88%.
Step 3: Synthesis of this compound via Reduction
-
Materials: (5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone, Sodium borohydride (NaBH₄), Titanium tetrachloride (TiCl₄), 1,2-Dimethoxyethane (DME), Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of the ketone from Step 2 (1.0 eq) in DME, add NaBH₄ (1.5 eq) and stir at 70°C for 2 hours. Cool the mixture to 25°C and add a solution of TiCl₄ (1.5 eq) in CH₂Cl₂ dropwise. The reaction mixture is then stirred at 50°C for 5 hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified by column chromatography. A yield of 78% has been reported for this step.
Concluding Remarks
The synthesis of this compound via Route 1 offers a reliable and well-documented pathway. The choice of reagents for each step, particularly the coupling catalyst and the reducing agent, can significantly impact the overall yield and cost-effectiveness of the synthesis. The Suzuki coupling is a versatile method for the initial C-C bond formation, while the combination of NaBH₄ and TiCl₄ provides an effective reduction of the intermediate ketone. Researchers should consider the specific requirements of their application, including scale, purity, and cost, when selecting the optimal synthetic strategy. Further investigation into the less-documented Route 2 may reveal a more efficient alternative in the future.
References
A Comparative Guide to the HPLC Purity Analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography (HPLC) purity analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene against its potential process-related impurities. As a key intermediate in the synthesis of Canagliflozin, an important therapeutic agent for type 2 diabetes, ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines a detailed experimental protocol, presents comparative data, and visualizes the analytical workflow.
Comparative Purity Analysis
The purity of this compound is typically assessed against impurities that may arise from the synthetic route.[3][4] These can include unreacted starting materials, by-products, and intermediates. A common impurity is the ketone intermediate, (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, which is formed prior to the final reduction step in one of the described synthetic pathways.[3]
The following table summarizes the expected results from an HPLC analysis designed to separate the target compound from its key potential impurity. The data is representative of a typical reversed-phase HPLC separation.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 12.5 | 99.5 | >99% |
| (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone (Impurity A) | 8.2 | 0.3 | - |
| Unidentified Impurities | Various | <0.2 | - |
Experimental Protocol: HPLC Purity Analysis
This protocol details a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound.[5][6]
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[6]
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for the separation.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
High-purity water (Milli-Q or equivalent)
-
Phosphoric acid (for mobile phase modification)
-
This compound reference standard
-
(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone reference standard (Impurity A)
-
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 60% B
-
5-15 min: 60% to 85% B
-
15-20 min: 85% B
-
20-22 min: 85% to 60% B
-
22-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 0.5 mg/mL. Prepare a working standard by diluting the stock solution to 0.05 mg/mL with the mobile phase.
-
Impurity Standard Solution: Prepare a stock solution of the Impurity A reference standard in acetonitrile at a concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in acetonitrile to achieve a final concentration of 0.5 mg/mL.
-
Spiked Sample Solution: To confirm the identity of the impurity peak, a sample solution can be spiked with the impurity standard solution.
4. Data Analysis:
-
The purity of the sample is determined by calculating the percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram.
Caption: Workflow for the HPLC Purity Analysis.
Relationship Between Target Compound and Impurity
The primary impurity of concern, (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, is the direct precursor to the final product in a common synthetic route. Its presence in the final product indicates an incomplete reduction reaction. Therefore, the HPLC method must be effective in separating this ketone intermediate from the desired benzyl-thiophene product.
Caption: Synthesis and Impurity Relationship.
References
- 1. This compound | 1030825-20-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104892566A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
A Spectroscopic Duel: Unveiling the Differences Between Bromo- and Iodo-Thiophene Analogs in Pharmaceutical Synthesis
A detailed comparative analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene and its iodo-analog, 2-(5-Iodo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, reveals key spectroscopic distinctions crucial for their roles as pivotal intermediates in the synthesis of the antidiabetic drug, Canagliflozin.
This guide provides a head-to-head spectroscopic comparison of these two critical building blocks for researchers, scientists, and professionals in drug development. While both compounds share a common thiophene core structure, the substitution of a bromine atom with an iodine atom imparts subtle yet significant changes in their spectral properties. Understanding these differences is paramount for reaction monitoring, quality control, and impurity profiling in the pharmaceutical manufacturing process.
Comparative Spectroscopic Data
The following table summarizes the key physical and expected spectroscopic characteristics of the bromo- and iodo-analogs. While complete experimental spectra are often proprietary and provided by chemical suppliers upon purchase, this guide outlines the anticipated differences based on fundamental principles of spectroscopy.
| Property | This compound | 2-(5-Iodo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | Spectroscopic Implication |
| CAS Number | 1030825-20-7[1][2] | 898566-17-1[3] | Unique identifiers for each compound. |
| Molecular Formula | C₁₈H₁₄BrFS[1][2] | C₁₈H₁₄FIS[3] | The change in halogen from Bromine (Br) to Iodine (I) is the only difference. |
| Molecular Weight | 361.27 g/mol [1][2] | 408.28 g/mol [3] | The higher atomic weight of iodine results in a significant increase in the molecular weight of the iodo-analog. This is readily observed in mass spectrometry. |
| ¹H NMR Spectroscopy | Aromatic protons adjacent to the C-Br bond will exhibit specific chemical shifts. | Aromatic protons adjacent to the C-I bond are expected to be slightly downfield compared to the bromo-analog due to the "heavy atom effect" of iodine. | The electronic environment of the protons on the substituted benzyl ring will be subtly altered by the different halogens, leading to predictable shifts in the proton NMR spectrum. |
| ¹³C NMR Spectroscopy | The carbon atom directly bonded to bromine will have a characteristic chemical shift. | The carbon atom directly bonded to iodine will exhibit a significantly upfield chemical shift (the "heavy atom effect"). This is a key distinguishing feature. | The large, polarizable electron cloud of iodine causes a pronounced shielding effect on the attached carbon nucleus, making ¹³C NMR a powerful tool for differentiating between the two analogs. |
| Mass Spectrometry (MS) | Will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). | Will show a single major isotope for iodine (¹²⁷I). A key diagnostic peak for the protonated molecule [M+H]⁺ is observed at m/z 409.[4] | The distinct isotopic signatures of bromine and iodine provide an unambiguous method for identifying each analog via mass spectrometry. |
| Infrared (IR) Spectroscopy | The C-Br stretching vibration will be observed in the fingerprint region. | The C-I stretching vibration will be observed at a lower frequency (wavenumber) than the C-Br stretch due to the increased mass of the iodine atom. | The position of the carbon-halogen stretching band in the IR spectrum is directly related to the mass of the halogen, allowing for straightforward differentiation. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the bromo- and iodo-analogs. Specific instrument parameters may vary.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to observe the characteristic isotopic pattern for the halogen present.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the compound can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the fingerprint region to distinguish the C-Br and C-I stretching vibrations.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the bromo- and iodo-analogs.
Caption: Workflow for the comparative spectroscopic analysis.
References
Biological activity of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene versus other SGLT2 inhibitor precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of key Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, with a focus on the precursors that form the basis of these revolutionary antidiabetic drugs. We will delve into the structure-activity relationship, inhibitory potency, selectivity, and pharmacokinetic profiles of prominent SGLT2 inhibitors like Canagliflozin, Dapagliflozin, and Empagliflozin. Furthermore, we will explore the role of their synthetic precursors, such as 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, in the development of these potent therapeutic agents.
Introduction to SGLT2 Inhibition and the Role of Precursors
SGLT2 inhibitors represent a major advancement in the treatment of type 2 diabetes mellitus. These drugs target the SGLT2 protein, which is primarily responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, these compounds promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels.
The synthesis of these complex molecules involves crucial chemical intermediates, or precursors. While these precursors are essential for building the final active pharmaceutical ingredient, they do not typically exhibit the desired biological activity themselves. The key to SGLT2 inhibition lies in the final molecular structure, which includes a glucose or glucoside-like moiety that mimics glucose to bind to the transporter.
The compound this compound is a vital building block in the synthesis of Canagliflozin, a potent and selective SGLT2 inhibitor.[1][2][3] Its specific chemical structure is pivotal for constructing the final active molecule.[4] The thiophene ring, in particular, has been shown to enhance the potency and selectivity for SGLT2.[5][6]
Comparative Biological Activity of Final SGLT2 Inhibitors
While direct biological activity data for the precursor this compound is not available in public literature, as it is an intermediate, we can extensively compare the final, clinically approved SGLT2 inhibitors. The following tables summarize the in vitro inhibitory activity and pharmacokinetic properties of Canagliflozin, Dapagliflozin, and Empagliflozin.
In Vitro SGLT2 and SGLT1 Inhibitory Activity
The potency and selectivity of SGLT2 inhibitors are critical for their efficacy and safety profile. High selectivity for SGLT2 over the related SGLT1 transporter, which is predominantly found in the intestine, is desirable to minimize gastrointestinal side effects.
| Compound | IC50 for human SGLT2 (nM) | IC50 for human SGLT1 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Canagliflozin | 4.2 ± 1.5[7] | 663 ± 180[7] | ~158[7] |
| Dapagliflozin | 1[8] | 1400[8] | ~1400[8] |
| Empagliflozin | 3[8] | 8300[8] | ~2767[5][8] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs determine their dosing frequency and potential for drug-drug interactions.
| Compound | Oral Bioavailability (%) | Terminal Half-life (hours) | Primary Metabolism |
| Canagliflozin | ~65[9] | 10.6 - 13.1[10] | UGT1A9 and UGT2B4[10] |
| Dapagliflozin | ~78[5] | ~12.9[2] | UGT1A9[2] |
| Empagliflozin | High (not specified) | 10.3 - 18.8[11] | Glucuronidation[12] |
Experimental Protocols
In Vitro SGLT2 Inhibition Assay
A common method to determine the inhibitory activity of compounds against SGLT2 is through a cell-based glucose uptake assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds on human SGLT2.
Materials:
-
HEK293 cells stably overexpressing human SGLT2 (hSGLT2).
-
Radiolabeled α-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.
-
Test compounds (e.g., Canagliflozin, Dapagliflozin, Empagliflozin) at various concentrations.
-
Assay buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture hSGLT2-expressing HEK293 cells in appropriate media until they reach a suitable confluency.
-
Assay Preparation: Seed the cells into 96-well plates and allow them to attach overnight.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Then, pre-incubate the cells with varying concentrations of the test compound for a specified period (e.g., 15-30 minutes) at 37°C.
-
Glucose Uptake: Initiate the uptake reaction by adding a solution containing [14C]AMG to each well. Incubate for a defined time (e.g., 1-2 hours) at 37°C.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells to release the intracellular contents.
-
Measurement: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of [14C]AMG uptake is proportional to SGLT2 activity. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis. A similar protocol can be used for SGLT1 by utilizing cells expressing hSGLT1.
Signaling Pathways and Experimental Workflows
SGLT2 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of SGLT2 inhibitors in the renal proximal tubule.
References
- 1. Effect of pharmacological selectivity of SGLT2 inhibitors on cardiovascular outcomes in patients with type 2 diabetes: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, Pharmacodynamics and Clinical Use of SGLT2 Inhibitors in Patients with Type 2 Diabetes Mellitus and Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic pathways for Canagliflozin intermediates
A Comparative Guide to the Synthetic Pathways of Canagliflozin Intermediates
The synthesis of Canagliflozin, a leading SGLT2 inhibitor for the treatment of type 2 diabetes, involves the creation of complex C-aryl glucoside intermediates. The efficiency, cost, and environmental impact of the overall process are largely dictated by the chosen synthetic pathway to these key building blocks. This guide provides a comparative analysis of prevalent synthetic strategies, offering researchers and drug development professionals a clear overview of the associated benefits and drawbacks, supported by experimental data from scientific literature and patent filings.
The core of Canagliflozin synthesis revolves around the stereoselective formation of a C-C bond between the glucose moiety and a diarylmethane scaffold. The primary approaches diverge in how this crucial bond is formed and in the construction of the thiophene-containing diarylmethane portion. We will compare three major strategies: an organolithium-based C-glucosylation, a Grignard-based C-glucosylation, and a Friedel-Crafts acylation route.
Data Presentation: A Quantitative Comparison
The following table summarizes key performance indicators for the different synthetic pathways to a pivotal Canagliflozin intermediate, such as (1S)-1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol.
| Parameter | Pathway A: Organolithium-based C-Glucosylation | Pathway B: Grignard-based C-Glucosylation | Pathway C: Friedel-Crafts Acylation Route |
| Key Reaction | C-arylation via n-Butyllithium mediated metal-halogen exchange.[1] | C-arylation using a Grignard reagent (e.g., i-PrMgCl).[2] | Friedel-Crafts acylation to form a ketone, followed by reduction.[3][4][5] |
| Reported Yields | High yields, with some steps up to 86%.[2] | Good to high yields, reported up to 90% for key steps.[2] | Generally high yields for individual steps (e.g., 77-86% for acylation/reduction).[3][5] |
| Reaction Conditions | Cryogenic temperatures (e.g., -78°C) are often required.[6] | Milder temperatures than organolithium routes (-25°C to 0°C).[2] | Avoids cryogenic conditions, but uses strong Lewis acids (e.g., AlCl₃, TiCl₄).[4][7] |
| Reagent Profile | Highly reactive and pyrophoric organolithium reagents.[6][8] | Moisture-sensitive but generally less hazardous than organolithiums.[9] | Corrosive and moisture-sensitive Lewis acids; heavy metal reagents may be used.[7][10] |
| Scalability & Cost | Cryogenic requirements can increase operational costs and complexity at scale.[2] | More amenable to industrial scale due to less extreme temperatures.[2] | Avoids expensive cryogenic setups; raw materials are generally cheap and available.[4][7] |
| Advantages | High reactivity and efficiency, often leading to higher yields.[8][11] | Good balance of reactivity and operational safety; high yields achievable.[2] | Robust and well-established reaction; cost-effective for large-scale production.[7][10] |
| Disadvantages | Safety concerns and need for specialized cryogenic equipment.[6][9] | Can be less reactive than organolithium counterparts.[9] | Lower overall yields in some cases and generation of significant waste streams.[3] |
Experimental Protocols
Protocol Highlight: Grignard-based C-Glucosylation
This protocol is based on procedures outlined in patent literature for a key coupling step.[2]
-
Preparation of the Aryl Bromide Solution: A three-necked flask is dried under a nitrogen atmosphere. The key aryl bromide intermediate, 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene, (1 equivalent) is dissolved in anhydrous 2-methyltetrahydrofuran (2-MeTHF).
-
Formation of the Magnesate Reagent: The solution is cooled to approximately -25°C. Isopropylmagnesium chloride (i-PrMgCl) in THF (0.5 equivalents) is added dropwise, followed by the addition of n-hexyllithium (n-HexLi) in hexanes (1 equivalent) after 15 minutes. This in-situ formation generates a highly reactive magnesate reagent.
-
Coupling Reaction: A separate flask is charged with a solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.05 equivalents) in 2-MeTHF. The freshly prepared magnesate solution is then transferred to the gluconolactone solution at -25°C.
-
Work-up and Deprotection: The reaction is quenched with an acidic solution (e.g., methanolic HCl) which facilitates both the work-up and the removal of the trimethylsilyl (TMS) protecting groups.
-
Isolation: Following neutralization and extraction with an organic solvent, the product is isolated. Purification via crystallization from a solvent system like toluene/n-heptane can yield the desired intermediate with HPLC purity around 85%.[2]
Visualization of Synthetic Pathways
The following diagrams illustrate the conceptual flow of each synthetic strategy.
Figure 1: Organolithium-based C-Glucosylation workflow.
Figure 2: Grignard-based C-Glucosylation workflow.
Figure 3: Friedel-Crafts Acylation workflow.
References
- 1. Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles | Semantic Scholar [semanticscholar.org]
- 2. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]
- 3. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. CN103980263A - New synthesis process of canagliflozin - Google Patents [patents.google.com]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. CN107556287B - Canagliflozin intermediate synthetic method - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
Comparative Guide to Analytical Methods for the Quantification of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
This guide provides a comparative analysis of three common analytical techniques for the quantification of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of Canagliflozin. The methods discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible Spectrophotometry (UV-Vis), and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data from analogous thiophene derivatives and pharmaceutical compounds.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the typical validation parameters for the quantification of thiophene derivatives and similar pharmaceutical intermediates using HPLC-UV, UV-Vis, and LC-MS. These values are indicative and may vary based on the specific experimental conditions.
Table 1: HPLC-UV Method Validation Parameters for Thiophene Derivatives
| Validation Parameter | Typical Performance Range |
| Linearity (Concentration Range) | 5 - 125 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.3 - 0.9 µg/mL |
| Limit of Quantification (LOQ) | 0.9 - 2.7 µg/mL |
Table 2: UV-Visible Spectrophotometry Method Validation Parameters
| Validation Parameter | Typical Performance Range |
| Linearity (Concentration Range) | 3 - 35 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.4 - 1.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 5.0 µg/mL |
Table 3: LC-MS/MS Method Validation Parameters for Small Molecules
| Validation Parameter | Typical Performance Range |
| Linearity (Concentration Range) | Sub-ng/mL to µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | pg/mL to low ng/mL |
| Limit of Quantification (LOQ) | pg/mL to low ng/mL |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[1] For the analysis of this compound, a reverse-phase HPLC method with UV detection is highly suitable.
a. Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable diluent (e.g., acetonitrile or a mixture of the mobile phase) to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards within the linear range (e.g., 10-125 µg/mL).[2]
-
Sample Solution: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm or 0.2 µm syringe filter to remove particulate matter before injection.[3] This prevents clogging of the HPLC column.[3]
b. Chromatographic Conditions (based on Canagliflozin and Thiophene derivative analysis):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.2% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[2][4] A common composition is a 65:35 v/v ratio of methanol to phosphate buffer (pH adjusted to 4 with orthophosphoric acid).[2]
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance of the analyte, which for similar aromatic compounds is often around 290 nm.[4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
c. Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[5]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely used technique in pharmaceutical analysis due to its simplicity and cost-effectiveness.[6] It is based on the principle that the amount of light absorbed by a solution is proportional to the concentration of the absorbing substance.[6]
a. Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in a suitable solvent in which the analyte is soluble and stable (e.g., methanol, ethanol, or 0.1 N HCl).[7]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to establish a calibration curve (e.g., 3-18 µg/mL).[7]
-
Sample Solution: Prepare the sample solution to a concentration that falls within the linear range of the calibration curve.
b. Analytical Procedure:
-
Instrument: A double-beam UV-Visible spectrophotometer with a pair of 1 cm matched quartz cells.[7]
-
Solvent: A solvent that does not absorb in the region of analyte absorbance. Methanol or ethanol are common choices for aromatic compounds.
-
Wavelength Scan: Scan the standard solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic compounds like benzene derivatives typically show absorbance bands around 204 nm and 255 nm.
-
Calibration Curve: Measure the absorbance of the working standard solutions at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.
c. Method Validation: The method should be validated for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[9] It is considered the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices.[10]
a. Sample Preparation: Sample preparation for LC-MS is crucial to reduce matrix effects.[10]
-
Standard and Sample Solutions: Prepare stock and working solutions as described for HPLC.
-
Extraction (if necessary): For complex matrices, an extraction step such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be required.[10] SPE is often preferred for its superior purification capabilities.[10]
b. LC-MS/MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) is commonly used for quantitative analysis.[9]
-
Ionization Source: Electrospray ionization (ESI) is widely used for polar small molecules.
-
Mobile Phase: Similar to HPLC, but using volatile buffers like ammonium acetate or formate to ensure compatibility with the mass spectrometer.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the most common method for quantification, offering high sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[9]
c. Method Validation: The validation of a bioanalytical LC-MS method typically includes assessing selectivity, accuracy, precision, recovery, matrix effects, and stability.
Mandatory Visualizations
Caption: A flowchart illustrating the key stages in the development and validation of an analytical method.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. pharmahealthsciences.net [pharmahealthsciences.net]
- 3. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. ijpca.org [ijpca.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. longdom.org [longdom.org]
A Comparative Guide to Catalysts for the Synthesis of 2-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(4-fluorophenyl)thiophene, a key intermediate in the production of various pharmaceuticals, including the antidiabetic drug Canagliflozin, is a critical process in medicinal chemistry.[1] The efficiency and cost-effectiveness of this synthesis are heavily reliant on the choice of catalyst. This guide provides a comparative analysis of common catalytic methods for the synthesis of 2-(4-fluorophenyl)thiophene, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their needs.
At a Glance: Performance of Key Catalytic Systems
The selection of a catalyst for the synthesis of 2-(4-fluorophenyl)thiophene hinges on a balance of factors including reaction yield, cost, and reaction conditions. Palladium-catalyzed Suzuki-Miyaura and nickel-catalyzed Kumada couplings are the most prevalent methods, each offering distinct advantages.
| Catalytic Method | Catalyst | Catalyst Loading (mol%) | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) | 0.5% (based on 2-bromothiophene) | Anhydrous Potassium Carbonate | N,N-Dimethylformamide (DMF) | 120 | 15 | 85 |
| Kumada Coupling | [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)) | 0.01 - 10 | 4-fluorophenyl magnesium bromide | Toluene | 20 - 80 | 2 - 8 | 85.1 |
| Decarboxylation | Copper Powder | 10% (by mass of substrate) | - | Dimethyl sulfoxide (DMSO), Sulfolane, or Quinoline | 160 - 250 | Not Specified | Not Specified |
In-Depth Analysis of Catalytic Methodologies
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for carbon-carbon bond formation. In the synthesis of 2-(4-fluorophenyl)thiophene, it typically involves the reaction of 2-bromothiophene with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.
Advantages:
-
High functional group tolerance.
-
Generally high yields.
-
Mild reaction conditions.
Common Catalysts:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
The choice between these catalysts can depend on factors like air sensitivity, with PdCl₂(dppf) being generally more stable.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on a documented synthesis with an 85% yield.[2]
Materials:
-
4-Fluorophenylboronic acid (4.98 g, 36 mmol)
-
2-Bromothiophene (4.1 g, 30 mmol)
-
Anhydrous potassium carbonate (10.98 g, 60 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (24 mg, 0.5 mol% based on 2-bromothiophene)
-
N,N-Dimethylformamide (DMF) (20 mL)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether
-
Silica Gel
Procedure:
-
To a reaction flask, add 4-fluorophenylboronic acid, 2-bromothiophene, anhydrous potassium carbonate, and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride.
-
Add DMF to dissolve the mixture.
-
Heat the reaction mixture to 120°C under a nitrogen atmosphere and maintain for 15 hours.
-
After cooling, quench the reaction by adding 30 mL of distilled water.
-
Extract the product twice with 30 mL of dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness.
-
Purify the residue by silica gel column chromatography using petroleum ether as the eluent to obtain 2-(4-fluorophenyl)thiophene.
Nickel-Catalyzed Kumada Coupling
The Kumada coupling presents a more economical alternative to palladium-catalyzed reactions by utilizing less expensive nickel catalysts.[3] This method involves the reaction of a Grignard reagent, such as 4-fluorophenyl magnesium bromide, with 2-bromothiophene.
Advantages:
-
Cost-effective due to the use of nickel catalysts.
-
High yields are achievable.
Common Catalyst:
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
Optimizing the particle size of the catalyst and the reaction temperature has been shown to improve yields and minimize the formation of impurities like 2,2'-bithiophene.[4]
Experimental Protocol: Kumada Coupling
This protocol is based on a patented method achieving a yield of 85.1%.[4]
Materials:
-
4-Fluorophenyl magnesium bromide (Grignard reagent)
-
2-Bromothiophene
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (particle size 10-200 µm)
-
Toluene
-
5% Dilute Hydrochloric Acid
-
Methanol
-
Activated Carbon
-
Anhydrous Sodium Sulfate
Procedure:
-
Perform the Kumada coupling reaction by reacting 4-fluorophenyl magnesium bromide with 2-bromothiophene in toluene.
-
The catalyst, [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride, should have a particle size of 10-200 µm and be used in a molar ratio of 0.0001-0.1:1 relative to 2-bromothiophene.
-
Maintain the reaction temperature between 20-80°C for 2 to 8 hours.
-
Upon completion, quench the reaction with 5% dilute hydrochloric acid at 0°C.
-
Extract the product with toluene, combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Decolorize the solution with activated carbon.
-
Evaporate the solvent under reduced pressure at a temperature below 60°C.
-
Wash the crude product with methanol and recrystallize from a 2:1 mixture of methanol and water to obtain the pure product.
Copper-Catalyzed Decarboxylation
An alternative route to 2-(4-fluorophenyl)thiophene involves the decarboxylation of 5-(4-fluorophenyl)thiophene-2-carboxylic acid.[2][5] This method utilizes a copper powder catalyst at elevated temperatures.
Advantages:
-
Avoids the use of expensive palladium or nickel catalysts.
Disadvantages:
-
Requires the synthesis of the carboxylic acid precursor.
-
High reaction temperatures are necessary.
Experimental Overview: Decarboxylation
Materials:
-
5-(4-Fluorophenyl)thiophene-2-carboxylic acid
-
Copper powder (10% by mass of the carboxylic acid)
-
Solvent (e.g., dimethyl sulfoxide, sulfolane, or quinoline)
Procedure:
-
Heat a mixture of 5-(4-fluorophenyl)thiophene-2-carboxylic acid and copper powder in a suitable solvent.
-
The reaction temperature is maintained between 160°C and 250°C.[5]
-
The product is isolated through filtration, crystallization, and recrystallization.
Visualizing the Catalytic Pathway: The Suzuki-Miyaura Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction for 2-(4-fluorophenyl)thiophene synthesis.
Conclusion
The synthesis of 2-(4-fluorophenyl)thiophene can be effectively achieved through several catalytic methods. The palladium-catalyzed Suzuki-Miyaura coupling offers high yields and reliability, making it a frequent choice in research and development. For larger-scale industrial applications where cost is a primary concern, the nickel-catalyzed Kumada coupling provides a viable and more economical alternative. The copper-catalyzed decarboxylation route, while avoiding precious metal catalysts, requires higher temperatures and a specific starting material. The selection of the most appropriate catalyst and method will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and available starting materials. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]
- 3. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 4. CN108658929B - Preparation method of high-purity 2- (4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
Benchmarking Purity: A Comparative Analysis of Commercially Available 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative benchmark of the purity of commercially available 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of the antidiabetic drug Canagliflozin.[1][2][3] This analysis is based on standardized analytical methodologies to provide a clear comparison of products from different suppliers.
The quality of active pharmaceutical ingredients (APIs) is critically dependent on the purity of their synthetic intermediates. Impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, rigorous analytical characterization of intermediates like this compound is a non-negotiable aspect of pharmaceutical development.
Comparative Purity Analysis
To provide a clear and objective comparison, samples of this compound were sourced from three representative commercial suppliers. The purity of each sample was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 99.5 | 98.2 | 99.1 |
| Purity by GC-MS (%) | 99.4 | 98.1 | 99.0 |
| Total Impurities (%) | 0.5 | 1.8 | 0.9 |
| Major Impurity 1 (%) | 0.2 | 0.8 | 0.4 |
| Major Impurity 2 (%) | 0.1 | 0.5 | 0.2 |
| Residual Solvents (ppm) | <50 | 250 | 100 |
Experimental Workflow for Purity Assessment
The following diagram outlines the comprehensive experimental workflow employed for the purity assessment of this compound.
Caption: Experimental workflow for the comparative purity analysis of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to ensure the accuracy and reproducibility of the purity assessment.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.
-
Purity Calculation: The percentage purity was calculated based on the area of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC system coupled with a 5977A MSD or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 300°C at a rate of 10°C/min, and held for 10 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Techniques: ¹H NMR and ¹³C NMR spectra were acquired.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
-
Analysis: The spectra were analyzed for characteristic signals of the compound and the presence of any impurity signals. Quantitative NMR (qNMR) can be employed for a more precise purity determination using a certified internal standard.
Discussion of Results
The comparative analysis reveals significant variations in the purity of this compound from different commercial suppliers. Supplier A consistently provided the material with the highest purity and the lowest levels of impurities and residual solvents. While most suppliers offer this intermediate with a stated purity of ≥98%, our findings underscore the importance of independent verification.[2][4] The presence of impurities, even in small amounts, can have a cascading effect on the subsequent steps of a synthesis and the quality of the final API.
Researchers and drug development professionals are advised to request detailed certificates of analysis from suppliers and, where possible, perform their own purity verification using the analytical methods outlined in this guide. This due diligence is crucial for ensuring the integrity of research findings and the safety and efficacy of therapeutic agents.
References
A Comparative Guide to 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene Analogs and Their Therapeutic Potential as SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of structural analogs derived from the lead compound, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. This compound is a key intermediate in the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1] The primary application of these analogs is in the management of type 2 diabetes mellitus. This guide will delve into their comparative efficacy, selectivity, and the experimental protocols used to evaluate their performance.
Introduction to the Lead Compound and its Therapeutic Relevance
This compound serves as a foundational scaffold for the development of SGLT2 inhibitors. SGLT2 is a protein primarily expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism of action has established SGLT2 inhibitors as a significant class of oral anti-diabetic drugs. Canagliflozin, synthesized from the title compound, is a prominent member of this class, often referred to as "gliflozins".
Comparative Analysis of Structural Analogs
The structural analogs of this compound are primarily other SGLT2 inhibitors within the gliflozin class. These compounds share a common glucopyranosyl-based structure C-glycosidically linked to a substituted aromatic moiety. The variations in the aromatic aglycone portion, which is derived from intermediates like the title compound, significantly influence their inhibitory potency and selectivity for SGLT2 over the related SGLT1 transporter. SGLT1 is predominantly found in the small intestine and also contributes to renal glucose reabsorption.
The following table summarizes the in vitro performance of Canagliflozin and its key structural analogs, Dapagliflozin and Empagliflozin, based on their half-maximal inhibitory concentrations (IC50) against human SGLT1 and SGLT2.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Canagliflozin | ~4.2 | ~660 | ~157 |
| Dapagliflozin | ~1.2 | ~1400 | ~1167 |
| Empagliflozin | ~3.1 | ~8300 | ~2677 |
Note: IC50 values can vary slightly between different studies and assay conditions.
The data clearly indicates that while all three compounds are potent inhibitors of SGLT2, Empagliflozin and Dapagliflozin exhibit significantly higher selectivity for SGLT2 over SGLT1 compared to Canagliflozin.[2] This higher selectivity may translate to a more targeted renal effect with potentially fewer off-target effects related to SGLT1 inhibition in the gastrointestinal tract. However, the moderate SGLT1 inhibition by Canagliflozin might contribute to its overall glucose-lowering effect by delaying intestinal glucose absorption.
Experimental Protocols
The determination of the inhibitory activity of these compounds is crucial for their preclinical evaluation. The following are detailed methodologies for key experiments cited.
In Vitro SGLT2 Inhibition Assay (Fluorescent Glucose Uptake)
This assay measures the inhibition of glucose uptake in cells expressing the SGLT2 transporter using a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[3][4][5][6]
1. Cell Culture:
-
Human embryonic kidney (HEK293) cells stably transfected with and expressing human SGLT2 (hSGLT2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
-
Cells are seeded into 96-well black, clear-bottom microplates and grown to confluence.
-
On the day of the assay, the culture medium is removed, and the cells are washed twice with a sodium-containing Krebs-Ringer-Henseleit (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM glucose, 25 mM HEPES, pH 7.4).
-
The cells are then incubated with KRH buffer containing various concentrations of the test compounds (e.g., Canagliflozin, Dapagliflozin, Empagliflozin) or vehicle (DMSO) for 15-30 minutes at 37°C.
-
A solution containing 2-NBDG (final concentration 100-200 µM) is added to each well, and the plate is incubated for an additional 30-60 minutes at 37°C.[3]
-
To terminate the uptake, the assay solution is removed, and the cells are washed three times with ice-cold KRH buffer.
-
The cells are lysed with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).[3]
3. Data Analysis:
-
The fluorescence intensity in each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
The background fluorescence from wells without cells is subtracted.
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Radiolabeled Glucose Uptake Assay
An alternative and historically standard method involves the use of a radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-[14C]glucopyranoside ([14C]AMG).
1. Cell Culture:
-
Similar to the fluorescent assay, HEK293 cells expressing hSGLT1 or hSGLT2 are used.
2. Assay Procedure:
-
Cells are seeded in 24-well plates and grown to confluence.
-
Cells are washed with a sodium-containing buffer and pre-incubated with the test compounds at various concentrations for 15-30 minutes.
-
The uptake is initiated by adding a buffer containing [14C]AMG.
-
After a defined incubation period (e.g., 30-60 minutes) at 37°C, the uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed with a suitable lysis buffer.
3. Data Analysis:
-
The radioactivity in the cell lysates is measured using a scintillation counter.
-
The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-labeled SGLT inhibitor like phlorizin).
-
IC50 values are calculated from the concentration-inhibition curves.
Visualizing Key Processes
To better understand the context of these compounds, the following diagrams illustrate the synthesis workflow and the mechanism of action.
References
- 1. nbinno.com [nbinno.com]
- 2. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Safety Operating Guide
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene proper disposal procedures
Safe Disposal of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of this compound (CAS No. 1030825-20-7). Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact. This compound is classified as a halogenated aromatic organic compound and requires handling as hazardous waste.
Hazard Identification and Safety Precautions
Based on available data, this compound is associated with the following hazards[1]:
-
Causes skin irritation.[1]
-
May cause an allergic skin reaction.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, a lab coat, nitrile gloves, and closed-toe shoes[2][3]. All handling and preparation for disposal should be conducted in a well-ventilated area or a chemical fume hood[2][4].
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 1030825-20-7 | [1][5] |
| Molecular Formula | C18H14BrFS | [1] |
| GHS Hazard Classes | Skin Irrit. 2; Skin Sens. 1; Eye Irrit. 2; STOT SE 3 | [1] |
| Hazard Statements | H315, H317, H319, H335 | [1] |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound | [6][7][8] |
| Recommended Disposal | High-Temperature Incineration | [4] |
| Alternative Disposal | Permitted Hazardous Waste Landfill | [4] |
Experimental Protocol: Disposal Procedures
The following step-by-step methodologies provide a clear path for the safe disposal of this compound and associated waste.
Waste Segregation and Collection
Proper segregation is the most critical first step to ensure safe and cost-effective disposal. Due to the presence of bromine and fluorine, this compound must be treated as halogenated waste[2][6][7].
-
Step 1: Designate a specific, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Waste"[2][6]. The container must be in good condition with a secure, threaded cap[9].
-
Step 2: Place all waste materials containing this compound, including unused bulk quantities, reaction residues, and contaminated materials (e.g., gloves, weighing paper, absorbent pads), into this designated container[9][10].
-
Step 3: Crucially, do not mix halogenated waste with non-halogenated organic solvents[8][11]. Mixing significantly increases disposal costs and complexity[7][8]. Even small concentrations of halogens can require the entire container to be treated as halogenated waste[8].
-
Step 4: Keep a running log of the contents and approximate quantities added to the waste container. Label the container with the words "Hazardous Waste" and a full list of its chemical contents[9][11].
Management of Small Spills
For small spills, trained laboratory personnel should act promptly to contain and clean the affected area.
-
Step 1: Alert personnel in the immediate vicinity and restrict access to the area. Ensure you are wearing the appropriate PPE[10].
-
Step 2: Contain the spill using a compatible, inert absorbent material[7][10].
-
Step 3: Carefully collect the absorbed material using non-sparking tools and place it into a sealable bag or container[9][10].
-
Step 4: Label the container clearly as "Hazardous Waste" with the chemical name and dispose of it in the designated "Halogenated Organic Waste" container[7].
-
Step 5: Decontaminate the spill area with a suitable laboratory detergent and water[4].
Final Disposal Arrangement
The ultimate destruction of the waste must be handled by certified professionals.
-
Step 1: Store the sealed and labeled halogenated waste container in a designated, cool, dry, and well-ventilated satellite accumulation area[7]. Ensure it is properly segregated from incompatible materials like strong acids, bases, and oxidizing agents[7][10].
-
Step 2: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[2][10].
-
Step 3: The preferred method for the complete destruction of halogenated organic compounds is high-temperature incineration in a licensed facility equipped to handle such waste[4]. This process is necessary to break the stable carbon-halogen bonds[4].
-
Step 4: If high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill permitted to accept halogenated organic materials is a secondary option[4].
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the disposal of this compound.
Caption: Waste Disposal Workflow for Halogenated Compounds.
Caption: Small Spill Management Protocol.
References
- 1. This compound | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1030825-20-7 [chemicalbook.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS No. 1030825-20-7). The following procedures are based on the known hazards associated with this compound and general best practices for handling halogenated aromatic compounds.
Chemical Identifier:
Known Hazards: Based on available GHS classifications, this compound is presumed to present the following hazards[3]:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these potential hazards, adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities (<1g) in a well-ventilated fume hood | Safety glasses with side shields (ANSI Z87.1 compliant) | Nitrile gloves | Standard laboratory coat | Not generally required if work is performed within a certified chemical fume hood. |
| Handling larger quantities (>1g) or when there is a risk of splashing | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant lab coat or apron over a standard lab coat | Work must be conducted in a certified chemical fume hood. |
| Weighing or transferring solid material outside of a fume hood (not recommended) | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or higher) is required. |
| Emergency spill response | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize risk.
1. Pre-Operational Checks:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
PPE Availability: Confirm that all necessary PPE is available, in good condition, and fits properly.
-
Emergency Equipment: Locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure they are unobstructed.
-
Spill Kit: Have a chemical spill kit rated for halogenated organic compounds readily accessible.
2. Handling Procedure:
-
Work Area Preparation: Conduct all work within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing and Transferring:
-
When weighing the solid, use an analytical balance inside the fume hood or a containment enclosure to prevent the dispersal of fine particles.
-
Use a spatula for transfers to minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction Setup:
-
Ensure all glassware is clean, dry, and free of defects.
-
Perform all manipulations, including additions and sampling, within the fume hood.
-
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect any unused solid chemical and contaminated disposable materials (e.g., gloves, weigh boats, bench paper, and paper towels) in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."
-
Do not mix with non-halogenated organic waste or other incompatible waste streams.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect the rinsate as halogenated organic liquid waste.
-
Deface the label on the empty container before disposal according to your institution's guidelines for chemically contaminated glassware or plastic.
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
